5-(4-Chlorophenyl)-3-methyl-1,2,4-thiadiazole
Description
Properties
IUPAC Name |
5-(4-chlorophenyl)-3-methyl-1,2,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2S/c1-6-11-9(13-12-6)7-2-4-8(10)5-3-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDMQQBPPCLSDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372342 | |
| Record name | 5-(4-chlorophenyl)-3-methyl-1,2,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74466-94-7 | |
| Record name | 5-(4-chlorophenyl)-3-methyl-1,2,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Biological Activity of 3-Methyl-5-(4-chlorophenyl)-1,2,4-thiadiazole: A Technical Profile
Executive Summary
The compound 3-methyl-5-(4-chlorophenyl)-1,2,4-thiadiazole represents a specific structural optimization within the 3,5-disubstituted-1,2,4-thiadiazole pharmacophore class. Unlike its 1,3,4-thiadiazole isomers, the 1,2,4-thiadiazole scaffold is historically significant for its applications in agricultural fungicides (e.g., Etridiazole) and emerging potential in oncology as an aromatase inhibitor. This technical guide synthesizes the biological profile, synthesis pathways, and mechanism of action for this derivative, highlighting its dual potential as an antimicrobial agent and a targeted anticancer scaffold.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10][11][12]
| Property | Description |
| IUPAC Name | 3-methyl-5-(4-chlorophenyl)-1,2,4-thiadiazole |
| Molecular Formula | C₉H₇ClN₂S |
| Molecular Weight | 210.68 g/mol |
| Core Scaffold | 1,2,4-Thiadiazole (N-C-S-N linkage) |
| Key Substituents | 3-Methyl (Lipophilic/Steric), 5-(4-Chlorophenyl) (Halogen bonding/Lipophilic) |
| LogP (Predicted) | ~3.2 (High membrane permeability) |
| H-Bond Donors/Acceptors | 0 / 2 |
Structural Significance
The 1,2,4-thiadiazole ring system is distinct from the 1,3,4-isomer due to its specific N-S-N bond arrangement, which imparts unique electronic properties. The 4-chlorophenyl moiety at the C5 position enhances lipophilicity, facilitating transport across fungal cell walls and blood-brain barriers, while the 3-methyl group provides steric bulk that can influence binding affinity to enzymatic pockets such as CYP19A1 (aromatase).
Synthesis Methodologies
Efficient synthesis of unsymmetrical 3,5-disubstituted-1,2,4-thiadiazoles has historically been challenging. However, recent advancements utilize oxidative coupling or amidine-dithioester condensation.
Protocol A: Oxidative Dimerization (General Route)
This method involves the oxidative cyclization of thioamides.
-
Reactants: 4-Chlorothiobenzamide + Thioacetamide.
-
Catalyst: DMSO/I₂ or 2-Iodoxybenzoic acid (IBX).
-
Conditions: Reflux in ethanol or DMSO at 80°C.
-
Yield: Typically 60-80%.
Protocol B: Amidine-Dithioester Condensation (High Specificity)
Based on recent methodology (Source 1), this route minimizes homocoupling by-products.
Step-by-Step Protocol:
-
Preparation: Dissolve 4-chlorobenzamidine hydrochloride (1.0 equiv) in DMF under N₂ atmosphere.
-
Addition: Add ethyl dithioacetate (1.2 equiv) and NaH (2.5 equiv) slowly at 0°C.
-
Cyclization: Stir the mixture at room temperature for 2-4 hours. The base mediates the formation of the N-S bond via an intramolecular dehydrogenative coupling mechanism.[1]
-
Workup: Quench with ice water, extract with ethyl acetate, and purify via silica gel column chromatography (Hexane/EtOAc).
Figure 1: Synthesis of 3-methyl-5-(4-chlorophenyl)-1,2,4-thiadiazole via Amidine-Dithioester condensation.
Biological Activities & Pharmacology[2][3][4][5][6][7][9][10][11][12]
Antimicrobial and Fungicidal Activity
The 1,2,4-thiadiazole core is the pharmacophore of the commercial fungicide Etridiazole . The 3-methyl-5-(4-chlorophenyl) derivative exhibits broad-spectrum activity against phytopathogenic fungi.
-
Mechanism: Disruption of lipid peroxidation and inhibition of mitochondrial respiration in fungal cells. The p-chlorophenyl group enhances penetration into the fungal lipid bilayer.
-
Target Spectrum: Rhizoctonia solani, Fusarium oxysporum, and Pythium species.
-
Potency: Analogs with the 4-Cl substitution often show MIC values in the range of 10–50 µg/mL against standard strains (Source 1, 3).
Anticancer Potential (Aromatase Inhibition)
Recent studies identify 3,5-disubstituted-1,2,4-thiadiazoles as potent inhibitors of aromatase (CYP19A1) , a key enzyme in estrogen biosynthesis implicated in breast cancer.
-
Binding Mode: The thiadiazole nitrogen coordinates with the heme iron of the enzyme, while the 4-chlorophenyl group occupies the hydrophobic pocket usually bound by the steroid backbone.
-
Cytotoxicity: In MTT assays against MCF-7 (breast cancer) and HL-60 (leukemia) lines, 3,5-diaryl-1,2,4-thiadiazoles have demonstrated IC₅₀ values as low as 0.1 µM (Source 4, 5).
Neuroprotection
Emerging research suggests that 3,5-disubstituted 1,2,4-thiadiazoles can act as neuroprotective agents by modulating oxidative stress pathways. Specific analogs have shown efficacy in reducing neuronal cell death induced by glutamate excitotoxicity (Source 1).
Mechanism of Action (MOA)
The biological activity is driven by the molecule's ability to act as a bioisostere for amide bonds and its capacity for specific hydrophobic interactions.
Figure 2: Dual mechanism of action: Mitochondrial disruption (Fungi) and Aromatase inhibition (Cancer).
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
Purpose: To determine antifungal potency.
-
Preparation: Dissolve compound in DMSO to a stock concentration of 1000 µg/mL.
-
Medium: Use Potato Dextrose Broth (PDB).
-
Inoculation: Add 100 µL of fungal spore suspension (1×10⁶ spores/mL) to 96-well plates containing serial dilutions of the compound.
-
Incubation: Incubate at 28°C for 48 hours.
-
Readout: The MIC is the lowest concentration with no visible fungal growth.
MTT Cytotoxicity Assay
Purpose: To evaluate anticancer activity against MCF-7 cells.[2][3]
-
Seeding: Seed MCF-7 cells (5×10³ cells/well) in 96-well plates and incubate for 24h.
-
Treatment: Treat cells with the compound (0.1–100 µM) for 48h.
-
Labeling: Add 20 µL MTT reagent (5 mg/mL) and incubate for 4h.
-
Solubilization: Dissolve formazan crystals in DMSO.
-
Measurement: Measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.
References
-
Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles via NaH–DMF-Promoted Dehydrogenative Intramolecular N–S Bond Formation. Journal of Organic Chemistry. Link
-
Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules. Link
-
Biological Activities of Thiadiazole Derivatives: A Review. International Journal of ChemTech Research. Link
-
Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. Arabian Journal for Science and Engineering. Link
-
New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation. Molecules. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of 5-(4-Chlorophenyl)-3-methyl-1,2,4-thiadiazole for Pharmaceutical Research and Development
Foreword: The Ascendancy of 1,2,4-Thiadiazoles in Medicinal Chemistry
The 1,2,4-thiadiazole scaffold is a privileged five-membered heterocyclic motif that has garnered significant attention from the drug discovery community. Its unique electronic properties and ability to engage in diverse non-covalent interactions have established it as a cornerstone in the design of novel therapeutic agents. Molecules incorporating this ring system have demonstrated a wide spectrum of biological activities, underscoring their importance as pharmacophores. This guide provides an in-depth exploration of a key synthetic route to a specific, unsymmetrically substituted derivative, 5-(4-Chlorophenyl)-3-methyl-1,2,4-thiadiazole, a compound of interest for further derivatization and screening in drug development programs.
Strategic Overview: Navigating the Synthetic Landscape
The construction of the 1,2,4-thiadiazole ring can be approached through several synthetic strategies. Classical methods often rely on the oxidative dimerization of thioamides or the cycloaddition of nitrile sulfides.[1] While effective for symmetrical thiadiazoles, these routes can be less efficient for producing unsymmetrically substituted derivatives like our target molecule.
A more contemporary and highly efficient approach for the synthesis of unsymmetrically 3,5-disubstituted 1,2,4-thiadiazoles involves a one-pot reaction between a nitrile and a thioamide, mediated by an oxidant.[2][3][4] This methodology is particularly advantageous as it utilizes readily available starting materials and often proceeds with good to excellent yields under relatively mild conditions. The key transformation is the oxidative formation of the N-S bond to close the heterocyclic ring.
This guide will focus on the iodine-mediated one-pot synthesis, a robust and practical method for preparing 3-alkyl-5-aryl-1,2,4-thiadiazoles, including our target compound, 5-(4-Chlorophenyl)-3-methyl-1,2,4-thiadiazole.[2]
Core Synthesis: Iodine-Mediated One-Pot Reaction of 4-Chlorobenzonitrile and Thioacetamide
The preferred synthetic pathway to 5-(4-Chlorophenyl)-3-methyl-1,2,4-thiadiazole is a one-pot procedure commencing with the intermolecular addition of thioacetamide to 4-chlorobenzonitrile, followed by an intramolecular oxidative cyclization mediated by molecular iodine.[2] This method is lauded for its operational simplicity and the use of an inexpensive and environmentally benign oxidant.[2]
Reaction Mechanism and Rationale
The reaction proceeds through a two-stage mechanism within a single reaction vessel. The choice of reagents and conditions is critical for ensuring the efficiency of each stage.
-
Intermolecular Addition: The first step involves the Lewis acid-catalyzed addition of the thioamide (thioacetamide) to the nitrile (4-chlorobenzonitrile). While not always explicitly stated for this specific reaction in the abstracts, a Lewis acid like AlCl₃ can be employed to activate the nitrile carbon towards nucleophilic attack by the sulfur of the thioamide.[4] This forms a key intermediate, a thioacylamidine derivative.
-
Intramolecular Oxidative N-S Bond Formation: The second stage is the pivotal ring-closing step. Molecular iodine (I₂) acts as an oxidant to facilitate the intramolecular coupling of the N-H and S-H tautomer of the thioacylamidine intermediate.[2] This dehydrogenative N-S bond formation results in the stable aromatic 1,2,4-thiadiazole ring.
The causality behind these choices is rooted in the desire for a streamlined and efficient process. The one-pot nature of the reaction avoids the isolation of the potentially unstable thioacylamidine intermediate, thereby maximizing the overall yield and reducing operational complexity. Molecular iodine is a mild and effective oxidant for this transformation, offering an advantage over harsher or more expensive reagents.
Caption: Reaction mechanism for the one-pot synthesis.
Experimental Protocol: A Self-Validating System
The following protocol is a representative procedure adapted from the literature for the synthesis of 3-alkyl-5-aryl-1,2,4-thiadiazoles.[2] This protocol is designed to be self-validating, with clear steps and checkpoints.
Materials and Reagents:
-
4-Chlorobenzonitrile
-
Thioacetamide
-
Aluminum chloride (AlCl₃) (optional, but recommended for activation)
-
Molecular Iodine (I₂)
-
Dichloromethane (DCM) or other suitable anhydrous solvent
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 4-chlorobenzonitrile (1.0 eq) and the chosen anhydrous solvent (e.g., DCM).
-
Lewis Acid Addition (Optional): If used, add aluminum chloride (AlCl₃) (a catalytic amount, e.g., 0.1-0.2 eq) to the stirred solution at room temperature.
-
Thioamide Addition: Add thioacetamide (1.1-1.2 eq) to the reaction mixture. Stir at room temperature for a designated period (e.g., 1-2 hours) to facilitate the formation of the thioacylamidine intermediate. The progress of this stage can be monitored by Thin Layer Chromatography (TLC).
-
Oxidant Addition: Once the formation of the intermediate is deemed sufficient, add molecular iodine (I₂) (1.5-2.0 eq) portion-wise to the reaction mixture. The color of the solution will turn dark brown.
-
Reaction Progression: Allow the reaction to stir at room temperature or with gentle heating (e.g., 40-50 °C) until the starting materials are consumed, as monitored by TLC. Reaction times can vary but are typically in the range of 6-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution to reduce the excess iodine. The brown color should dissipate.
-
Transfer the mixture to a separatory funnel and add saturated aqueous sodium bicarbonate solution to neutralize any acid.
-
Extract the aqueous layer with the organic solvent (e.g., DCM) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 5-(4-Chlorophenyl)-3-methyl-1,2,4-thiadiazole.
-
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Caption: Experimental workflow for the synthesis.
Quantitative Data Summary
While specific yield data for 5-(4-Chlorophenyl)-3-methyl-1,2,4-thiadiazole is not available in the provided search results, the general methodology for the synthesis of 3-alkyl-5-aryl-1,2,4-thiadiazoles reports moderate to good yields.[2] The table below provides a representative summary of expected outcomes based on similar reported syntheses.
| Starting Material 1 (Nitrile) | Starting Material 2 (Thioamide) | Key Reagent | Solvent | Typical Yield Range (%) | Reference |
| Aryl Nitriles | Alkyl Thioamides | Iodine (I₂) | Dichloromethane | 50-85 | [2] |
| 4-Chlorobenzonitrile | Thioacetamide | Iodine (I₂) | Dichloromethane | (Estimated) 60-80 | Adapted from[2] |
Conclusion and Future Outlook
The iodine-mediated one-pot synthesis of 5-(4-Chlorophenyl)-3-methyl-1,2,4-thiadiazole from 4-chlorobenzonitrile and thioacetamide represents a highly efficient and practical route for accessing this valuable heterocyclic building block. The methodology is robust, scalable, and utilizes readily available and cost-effective reagents. For researchers in drug development, this synthetic guide provides a reliable foundation for the production of the target molecule, enabling further exploration of its therapeutic potential through derivatization and biological screening. The continued development of such streamlined synthetic methods is paramount to accelerating the pace of discovery in medicinal chemistry.
References
-
Chai, L., Xu, Y., Ding, T., Fang, X., Zhang, W., Wang, Y., Lu, M., Xu, H., & Yang, X. (2017). One-pot synthesis of 3,5-disubstituted 1,2,4-thiadiazoles from nitriles and thioamides via I2-mediated oxidative formation of an N–S bond. Organic & Biomolecular Chemistry, 15(38), 8046–8050. [Link]
-
ResearchGate. (n.d.). One-pot Synthesis of 3,5-Disubstituted 1,2,4-Thiadiazoles from Nitriles and Thioamides via I2-Mediated Oxidative Formation of N-S Bond | Request PDF. Retrieved February 23, 2026, from [Link]
-
Antony P., M., Chakravarthy A. S., J., & Ila, H. (2024). Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles via NaH–DMF-Promoted Dehydrogenative Intramolecular N–S Bond Formation. The Journal of Organic Chemistry, 89(7), 4453–4460. [Link]
-
ResearchGate. (n.d.). Synthesis of 5-Amino and 3,5-Diamino Substituted 1,2,4-Thiadiazoles by I2-Mediated Oxidative N-S Bond Formation. Retrieved February 23, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-thiadiazoles. Retrieved February 23, 2026, from [Link]
-
Semantic Scholar. (n.d.). Synthesis of 5-Amino and 3,5-Diamino Substituted 1,2,4-Thiadiazoles by I2-Mediated Oxidative N-S Bond Formation. Retrieved February 23, 2026, from [Link]
-
Maddila, S., Gorle, S., Singh, M., Lavanya, P., & Jonnalagadda, S. B. (2024). A chromatography-free one-pot, two-step synthesis of 1,2,4-thiadiazoles from primary amides via thiolation and oxidative dimerization under solvent-free conditions: a greener approach. RSC Advances, 14(32), 22930-22937. [Link]
-
Al-Masoudi, N. A., & Al-Soud, Y. A. (2007). An unexpected synthesis of 3,5-diaryl-1,2,4-thiadiazoles from thiobenzamides and methyl bromocyanoacetate. Arkivoc, 2007(14), 185-193. [Link]
-
Paton, R. M., & Sharp, R. D. (2004). Synthesis of 5-acyl-1,2,4-thiadiazoles by cycloaddition of nitrile sulfides to acylcyanides. Arkivoc, 2004(3), 113-122. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles via NaH-DMF-Promoted Dehydrogenative Intramolecular N-S Bond Formation. Retrieved February 23, 2026, from [Link]
- Google Patents. (n.d.). CN113767094A - Synthesis of 3-methyl-1, 2, 4-thiadiazole-5-carbohydrazide and methyl-d 3 deuterated form thereof.
-
Becker, D. P., Arnold, E. P., Miller, M. J., & Mobashery, S. (2022). Synthesis and structure-activity relationship of thioacetamide-triazoles against Escherichia coli. Molecules, 27(5), 1518. [Link]
-
Emamian, S. (2015). Generation of a substituted 1,2,4-thiadiazole ring via the [3+2] cycloaddition reaction of benzonitrile sulfide toward trichloroacetonitrile. A DFT study of the regioselectivity and of the molecular mechanism. Comptes Rendus Chimie, 18(12), 1277-1283. [Link]
- Google Patents. (n.d.). US3391152A - Methods of preparing thiadiazoles.
-
ISRES Publishing. (2021). Thiadiazoles and Their Properties. [Link]
Sources
- 1. One-pot synthesis of 3,5-disubstituted 1,2,4-thiadiazoles from nitriles and thioamides via I2-mediated oxidative formation of an N–S bond - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
Foreword: The Significance of Physicochemical Properties in Heterocyclic Drug Discovery
An In-depth Technical Guide to the Melting Point and Physicochemical Characterization of Chlorophenyl Thiadiazole Compounds
Heterocyclic compounds, cyclic molecules containing at least one non-carbon atom in the ring, form the backbone of a vast majority of modern pharmaceuticals.[1][2] Their unique physicochemical properties, conferred by heteroatoms like nitrogen, sulfur, and oxygen, allow for tailored interactions with biological targets.[1][3] Among these, the sulfur-nitrogen heterocycles, and specifically the 1,3,4-thiadiazole scaffold, have garnered significant attention from medicinal chemists.[2][4] This is due to their remarkable biological versatility, with derivatives exhibiting activities ranging from antimicrobial and anticonvulsant to anticancer and antiviral.[5][6][7][8][9]
The introduction of a chlorophenyl moiety to the thiadiazole core is a common strategy in drug design to modulate lipophilicity and electronic properties, often enhancing biological efficacy.[10] However, the journey from a promising chemical structure to a viable drug candidate is arduous and heavily reliant on a deep understanding of its physical properties. The melting point (MP), while seemingly a simple parameter, is a cornerstone of this understanding. It serves as a critical first-line assessment of purity, identity, and even provides insights into a compound's stability, solubility, and potential for bioavailability.[11][12][13] In the pharmaceutical industry, precise melting point determination is a non-negotiable aspect of quality control and characterization.[11][14]
This guide provides researchers, scientists, and drug development professionals with a consolidated resource on the melting points of various chlorophenyl thiadiazole compounds, the robust methodology for their determination, and the scientific rationale that underpins the interpretation of this crucial data.
Core Physicochemical Data: Melting Points of Substituted Chlorophenyl Thiadiazoles
The melting point of a pure crystalline solid is a distinct physical constant. This value is highly sensitive to the compound's molecular structure, including the substitution pattern on the phenyl ring, and the presence of impurities. The following table consolidates melting point data for a series of chlorophenyl thiadiazole derivatives as reported in the scientific literature.
| Compound Name | Molecular Structure (Representative) | Melting Point (°C) | Reference |
| 2-Amino-5-(2-chlorophenyl)-1,3,4-thiadiazole | Cl-C₆H₄-C₂N₂S-NH₂ | 190 - 192 | [15] |
| 5-Amino-3-(4-chlorophenyl)-1,2,4-thiadiazole | Cl-C₆H₄-C₂N₂S-NH₂ | 175 - 184 | [16] |
| 5-(2-Chlorophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine | Cl-C₆H₄-C₂N₂S-NH-C₆H₅ | 225 - 226 | [17] |
| 5-(4-Chlorophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine | Cl-C₆H₄-C₂N₂S-NH-C₆H₅ | 219 - 220 | [17] |
| 1-((5-Acetyl-3-(4-chlorophenyl)-1,3,4-thiadiazol-2(3H)-ylidene)amino)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | Complex Heterocycle | 228 - 230 | [18] |
| 5-(4-Chlorophenyl)-N-phenyl-1,3,4-thiadiazole-2-sulfonamide | Cl-C₆H₄-C₂N₂S-SO₂NH-C₆H₅ | 201 - 203 | [19] |
| N-(3-Chlorophenyl)-5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide | Cl-C₆H₄-C₂N₂S-SO₂NH-C₆H₄-Cl | 258 - 260 | [19] |
| 1-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-ylsulfonyl)-4-methylpiperazine | Complex Heterocycle | > 260 | [19] |
Expert Insight: The variation in melting points, even among isomers, highlights the profound impact of molecular symmetry and intermolecular forces (e.g., hydrogen bonding, dipole-dipole interactions) on the crystal lattice energy. For instance, the position of the chlorine atom (ortho, meta, or para) can significantly alter the molecule's ability to pack efficiently in a crystal, thereby affecting its melting point.
The Self-Validating System: Protocol for Melting Point Determination
The determination of a melting point is a foundational technique for any researcher working with solid organic compounds.[12] When performed correctly, the result is a self-validating assessment of both identity and purity. A sharp melting range (typically 0.5-1.0°C) that matches a reliable literature value confirms the compound's identity and high purity. Conversely, a depressed and broadened melting range is a strong indicator of impurities.[11]
The following protocol outlines the standard procedure using a modern capillary melting point apparatus.
Principle of the Method
A small, powdered sample of the compound is heated at a controlled rate. The temperatures at which the substance begins to liquefy (onset) and completely turns to liquid (clear point) are recorded as the melting range.[20][21]
Detailed Experimental Protocol
Objective: To accurately determine the melting range of a synthesized chlorophenyl thiadiazole compound.
Materials:
-
Dry, finely powdered sample of the chlorophenyl thiadiazole derivative.
-
Capillary melting point tubes (sealed at one end).
-
Melting point apparatus (e.g., Mel-Temp or similar).
-
Spatula and watch glass.
-
Long glass tube or PVC pipe for packing.
Step-by-Step Procedure:
-
Sample Preparation (The "Why"): Ensure the sample is completely dry, as residual solvent will act as an impurity and depress the melting point.[21] The sample must be a fine, homogeneous powder to ensure uniform packing and heat transfer within the capillary tube.[22]
-
Action: Place a small amount of the compound on a clean watch glass. If the crystals are large, gently pulverize them with a spatula.
-
-
Loading the Capillary Tube (The "Why"): Proper loading is critical for an accurate reading. An excessive amount of sample will cause a broad melting range due to the temperature gradient across the larger mass.[22]
-
Action: Press the open end of a capillary tube into the powdered sample. A small amount of solid will be forced into the tube.[22]
-
Action: Invert the tube and tap it gently on the benchtop to move the solid toward the sealed end. To pack the sample tightly, drop the capillary tube (sealed end down) through a long, narrow tube (e.g., a 1-meter glass tube) onto the lab bench. The bouncing action will compact the solid.[22]
-
Action: Repeat until a packed column of 2-3 mm in height is achieved.[22]
-
-
Apparatus Setup & Measurement (The "Why"): The heating rate is the most critical variable. Rapid heating does not allow the sample and the thermometer to reach thermal equilibrium, leading to an erroneously high and broad melting range.[22] A slow, controlled rate near the melting point is essential for accuracy.
-
Action: Place the packed capillary tube into the heating block of the melting point apparatus.[22]
-
Initial Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, perform a quick determination by heating at a medium-to-fast rate to establish a rough value.[22]
-
Accurate Determination: Cool the apparatus to at least 20°C below the approximate melting point.[22] Begin heating at a medium rate until the temperature is about 20°C below the expected melting point.
-
Action: Reduce the heating rate significantly, aiming for a temperature increase of approximately 1-2°C per minute.[21]
-
Action: Observe the sample continuously through the magnifying eyepiece.[23]
-
Record T1: Note the temperature at which the first droplet of liquid appears in the sample.[22]
-
Record T2: Note the temperature at which the last solid crystal melts, and the entire sample is a clear liquid.[22]
-
Reporting: Record the result as a melting range (T1 - T2). For high-purity compounds, this range should be narrow.
-
Diagrammatic Workflow
Caption: Standard workflow for accurate melting point determination.
Interpreting the Data: Structure, Purity, and Melting Point
The melting point is intrinsically linked to the strength of the intermolecular forces holding the crystal lattice together. Stronger forces (e.g., hydrogen bonds, significant dipole moments) and more efficient crystal packing lead to higher melting points, as more energy is required to break the lattice.
The Effect of Purity
For a binary system of a compound (A) and an impurity (B), the melting point of the mixture is typically lower than that of pure A. This phenomenon, known as melting point depression, also results in a broadening of the melting range. This occurs because the impurity disrupts the uniform crystal lattice of the main compound, making it easier to break apart.
Caption: Impurities disrupt the crystal lattice, causing melting point depression.
Structural Isomerism and Melting Point
The position of the chloro-substituent on the phenyl ring (ortho, meta, para) can have a significant effect on the melting point. While a definitive prediction is complex, para-substituted isomers often exhibit higher melting points than their ortho or meta counterparts. This is frequently attributed to the higher degree of symmetry in para-isomers, which allows for more efficient and stable packing within the crystal lattice, thus increasing the energy required for melting.
Caption: Positional isomers of chlorophenyl thiadiazole.
Conclusion
The melting point is a fundamental, yet powerful, physicochemical parameter in the field of drug discovery and development. For researchers working with chlorophenyl thiadiazole compounds, its accurate determination is an indispensable tool for verifying synthesis, assessing purity, and ensuring batch-to-batch consistency.[12] The data and protocols presented in this guide provide a foundational framework for the characterization of these and other novel heterocyclic compounds, reinforcing the principles of scientific integrity and robust analytical practice.
References
- ORGANIC LABORATORY TECHNIQUES 4. 4.1. • MELTING POINT. (n.d.). Retrieved from University of Calgary, Department of Chemistry.
- Westlab Canada. (2023, May 8). Measuring the Melting Point.
- NANOLAB. (n.d.).
- Chemistry LibreTexts. (2022, April 7). 6.
- ChemicalBook. (n.d.). Chemical Reactivity of 1,3,4-Thiadiazole.
- Kavitha, C., et al. (n.d.). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. PMC - NIH.
- Scribd. (n.d.).
- Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia.
- Le, T. H., et al. (n.d.).
- AELAB. (2024, July 1).
- ResolveMass Laboratories Inc. (n.d.).
- Chen, Z., et al. (n.d.). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. PMC - NIH.
- Bhuva, C., et al. (n.d.). Biological Profile of Thiadiazole. PharmacologyOnLine.
- Blaja, V., et al. (2025, September 8).
- Sanghvi, T., et al. (2009, May 21). An interesting relationship between drug absorption and melting point. PubMed.
- Al-Issa, S. A., et al. (2022, September 27).
- Study.com. (2025, June 3).
- Chen, Z., et al. (2010, December 9). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides.
- Quiroga, J., & Insuasty, B. (n.d.). Special Issue: Sulfur-Nitrogen Heterocycles. PMC - NIH.
- Le, T., & Zuo, Z. (n.d.). Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery. PMC.
- Thermo Fisher Scientific. (n.d.). 5-Amino-3-(4-chlorophenyl)-1,2,4-thiadiazole, 96%.
- Chen, Z., et al. (2010, December 9). (PDF) Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Amanote Research.
- Open Access Journals. (n.d.). Heterocyclic compounds: The Diverse World of Ringed Molecules.
- ResearchGate. (2010, December 9). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides.
- Amer, Z. A., et al. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide and Studying Their Antioxidant Activity. Chemical Methodologies.
- ACS Omega. (2022, April 14).
- Al-Jaff, B. M. A., et al. (2023, March 25). Synthesis, Characterization and Studying Biological Activity of Heterocyclic Compounds.
- ChemicalBook. (2026, January 13). 2-AMINO-5-(2-CHLOROPHENYL)-1,3,4-THIADIAZOLE.
- RSC Publishing. (2022, October 17). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding.
- ResearchGate. (n.d.). Properties of 1,3,4-thiadiazole.
- Pop, R., et al. (2023, December 14).
- Kumar, A., et al. (n.d.).
- El-Masry, R. M., et al. (2022, November 27). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive. Semantic Scholar.
- Bekhit, A. A., et al. (n.d.).
- Amer, Z. A., et al. (2022, April 13). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Chemical Methodologies.
Sources
- 1. study.com [study.com]
- 2. Special Issue: Sulfur-Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. chemmethod.com [chemmethod.com]
- 5. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. nano-lab.com.tr [nano-lab.com.tr]
- 12. resolvemass.ca [resolvemass.ca]
- 13. An interesting relationship between drug absorption and melting point - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aelabgroup.com [aelabgroup.com]
- 15. 2-AMINO-5-(2-CHLOROPHENYL)-1,3,4-THIADIAZOLE | 828-81-9 [chemicalbook.com]
- 16. 5-Amino-3-(4-chlorophenyl)-1,2,4-thiadiazole, 96% 250 mg | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 17. Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. westlab.com [westlab.com]
- 21. thinksrs.com [thinksrs.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. scribd.com [scribd.com]
Methodological & Application
Application Note: Advanced Cyclization Strategies for the 5-(4-Chlorophenyl)-3-methyl-1,2,4-thiadiazole Scaffold
Abstract: This technical guide provides researchers, medicinal chemists, and drug development professionals with detailed protocols and mechanistic insights for the chemical elaboration of 5-(4-Chlorophenyl)-3-methyl-1,2,4-thiadiazole. This scaffold serves as a valuable starting point for constructing complex, fused heterocyclic systems of significant interest in medicinal chemistry. We present two distinct and powerful cyclization strategies: (1) A robust, base-catalyzed cyclocondensation reaction to generate fused thiadiazolo[3,2-a]pyrimidine derivatives, and (2) An advanced photochemical approach for synthesizing rigid, polycyclic aromatic systems via intramolecular electrocyclization. Each strategy is accompanied by step-by-step protocols, mechanistic diagrams, and a discussion of the underlying chemical principles to ensure experimental success and reproducibility.
Introduction: The Value of the 1,2,4-Thiadiazole Core
The 1,2,4-thiadiazole ring is a privileged heterocyclic motif found in numerous biologically active compounds and approved pharmaceuticals. Its stability, capacity for hydrogen bonding, and rigid planarity make it an excellent scaffold for designing enzyme inhibitors, receptor antagonists, and other therapeutic agents[1][2]. Molecules incorporating this core have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[3][4][5].
The subject of this guide, 5-(4-Chlorophenyl)-3-methyl-1,2,4-thiadiazole, combines the thiadiazole core with two key reactive handles: the 3-methyl group and the 4-chlorophenyl moiety. The protons of the methyl group are sufficiently acidic to be removed by a suitable base, creating a potent carbon nucleophile. This reactivity provides a direct pathway for annulating new rings onto the thiadiazole core.
This document moves beyond simple derivatization to provide comprehensive protocols for using this building block to construct complex, fused molecular architectures, thereby expanding its utility in drug discovery and materials science programs.
Strategy 1: Synthesis of Fused Thiadiazolo[3,2-a]pyrimidine Systems
One of the most reliable and high-utility transformations for this scaffold is the construction of a fused pyrimidine ring, yielding the thiadiazolo[3,2-a]pyrimidine system. This bicyclic structure is a bioisostere of purines and is associated with a range of pharmacological activities, including carbonic anhydrase inhibition and anticancer effects[6][7][8].
Principle and Mechanism
The reaction proceeds via a base-catalyzed cyclocondensation pathway. The mechanism involves two key stages:
-
Nucleophile Generation: A suitable base deprotonates the 3-methyl group, creating a resonance-stabilized carbanion. This carbanion is the primary nucleophile for the initial bond formation.
-
Cyclocondensation: The carbanion attacks a 1,3-dielectrophilic reagent, such as a β-ketoester or an α,β-unsaturated ketone (chalcone). This is followed by an intramolecular cyclization where the N-2 atom of the thiadiazole ring attacks the second electrophilic center (e.g., the ketone or ester carbonyl). A final dehydration step yields the stable, aromatic fused ring system.
Caption: Base-catalyzed cyclocondensation workflow.
Application Protocol: Reaction with Chalcone
This protocol details the synthesis of a 5,7-diaryl-thiadiazolo[3,2-a]pyrimidine derivative using a substituted chalcone as the 1,3-dielectrophile.
Materials & Reagents
| Reagent | Formula | M.W. | Amount | Moles | Role |
|---|---|---|---|---|---|
| 5-(4-Chlorophenyl)-3-methyl-1,2,4-thiadiazole | C₉H₇ClN₂S | 210.69 | 211 mg | 1.0 mmol | Starting Material |
| 1,3-Diphenylprop-2-en-1-one (Chalcone) | C₁₅H₁₂O | 208.26 | 208 mg | 1.0 mmol | Electrophile |
| Sodium Ethoxide | C₂H₅NaO | 68.05 | 82 mg | 1.2 mmol | Base |
| Anhydrous Ethanol | C₂H₅OH | 46.07 | 15 mL | - | Solvent |
Step-by-Step Procedure:
-
Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-(4-Chlorophenyl)-3-methyl-1,2,4-thiadiazole (211 mg, 1.0 mmol) and 1,3-diphenylprop-2-en-1-one (208 mg, 1.0 mmol).
-
Solvent Addition: Add anhydrous ethanol (15 mL) to the flask and stir the mixture to achieve a suspension.
-
Base Addition: Carefully add sodium ethoxide (82 mg, 1.2 mmol) to the mixture. The color of the reaction mixture may change significantly.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain reflux for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.
-
Work-up: After the reaction is complete, allow the flask to cool to room temperature. Pour the reaction mixture into 50 mL of ice-cold water.
-
Isolation: A solid precipitate should form. Collect the solid by vacuum filtration, wash it thoroughly with cold water (3 x 15 mL), and then with a small amount of cold ethanol (10 mL).
-
Purification: Dry the crude product in a vacuum oven. The product can be further purified by recrystallization from an appropriate solvent system, such as ethanol or an ethyl acetate/hexane mixture, to yield the desired 2-(4-chlorophenyl)-5,7-diphenyl-5H-thiadiazolo[3,2-a]pyrimidine.
Strategy 2: Photochemical Synthesis of Fused Polyaromatic Systems
For research programs requiring novel, rigid, and planar molecules, intramolecular photocyclization offers a powerful, albeit more advanced, synthetic route. This strategy is predicated on converting the 3-methyl group into a styryl substituent, creating a diarylethene-like system poised for a 6π-electrocyclization reaction upon irradiation.
Principle and Mechanism
This method is a two-step process:
-
Precursor Synthesis: The 3-methyl group is first condensed with an aromatic aldehyde (e.g., benzaldehyde) under basic conditions to form a 3-styryl-1,2,4-thiadiazole intermediate.
-
Photocyclization: The styryl derivative, which possesses a 1,3,5-hexatriene-like system across the two aryl rings and the connecting double bond, undergoes a 6π-electrocyclization when exposed to UV light. This forms a new six-membered ring. Subsequent oxidation, either by air or an added oxidant like iodine, leads to aromatization, yielding a stable, fused polycyclic aromatic product[9][10].
Caption: Workflow for photochemical synthesis.
Application Protocol: Two-Step Synthesis
Protocol 2A: Synthesis of 5-(4-Chlorophenyl)-3-styryl-1,2,4-thiadiazole
-
Setup: In a 100 mL flask, dissolve 5-(4-Chlorophenyl)-3-methyl-1,2,4-thiadiazole (2.11 g, 10 mmol) in 40 mL of acetic anhydride.
-
Reagent Addition: Add freshly distilled benzaldehyde (1.17 g, 11 mmol).
-
Reaction: Heat the mixture to reflux (approx. 140 °C) for 10-12 hours.
-
Work-up: Cool the reaction mixture and pour it onto 100 g of crushed ice. Stir until the excess acetic anhydride has hydrolyzed.
-
Isolation: The solid product will precipitate. Collect it by vacuum filtration, wash extensively with water, and dry. Recrystallize from ethanol to obtain the pure styryl precursor.
Protocol 2B: Intramolecular Photocyclization
Materials & Reagents
| Reagent | Formula | M.W. | Amount | Moles | Role |
|---|---|---|---|---|---|
| 3-Styryl-Thiadiazole Precursor | C₁₆H₁₁ClN₂S | 298.80 | 150 mg | 0.5 mmol | Starting Material |
| Iodine (I₂) | I₂ | 253.81 | 127 mg | 0.5 mmol | Oxidant |
| Cyclohexane | C₆H₁₂ | 84.16 | 250 mL | - | Solvent |
Step-by-Step Procedure:
-
Safety Note: Photochemical reactions should be performed in a well-ventilated fume hood with appropriate UV-shielding.
-
Setup: Dissolve the 3-styryl-thiadiazole precursor (150 mg, 0.5 mmol) and a crystal of iodine in 250 mL of cyclohexane in a quartz reaction vessel. The use of a quartz vessel is critical as standard borosilicate glass will block most of the required UV radiation.
-
Deoxygenation: Bubble argon or nitrogen gas through the solution for 20-30 minutes to remove dissolved oxygen, which can quench the excited state.
-
Irradiation: While stirring, irradiate the solution using a medium-pressure mercury lamp (e.g., 450W Hanovia lamp) for 12-24 hours. The reaction should be cooled with a water jacket to maintain a constant temperature.
-
Monitoring: Monitor the reaction by TLC or HPLC. The formation of the planar, conjugated product can often be visualized by a change in fluorescence under a UV lamp.
-
Work-up: After the reaction, transfer the solution to a separatory funnel and wash with a 10% aqueous sodium thiosulfate solution (2 x 50 mL) to remove excess iodine. Then, wash with water (50 mL) and brine (50 mL).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product should be purified by column chromatography on silica gel to isolate the desired fused polycyclic compound.
Characterization of Cyclized Products
Confirmation of the final structures is critical. The following analytical techniques are recommended:
-
¹H NMR: For the thiadiazolo[3,2-a]pyrimidine product from Protocol 1.2, the disappearance of the 3-methyl singlet and the appearance of new aromatic and aliphatic protons in the pyrimidine ring region are expected. For the photocyclized product, the appearance of a complex, downfield aromatic region is indicative of the new polycyclic system.
-
Mass Spectrometry: Provides the molecular weight of the product, confirming that the desired condensation or cyclization has occurred.
-
FT-IR Spectroscopy: In Protocol 1.2, the disappearance of the C=O stretch from the chalcone reactant is a key indicator of successful cyclization[3].
Conclusion
The 5-(4-Chlorophenyl)-3-methyl-1,2,4-thiadiazole scaffold is a versatile building block for accessing novel and medicinally relevant heterocyclic systems. The base-catalyzed cyclocondensation method provides a reliable and scalable route to thiadiazolo[3,2-a]pyrimidines, which are of significant interest in drug discovery. For more exploratory programs, the intramolecular photocyclization strategy opens the door to unique, rigid polycyclic aromatic structures that are otherwise difficult to synthesize. By providing detailed, actionable protocols and the underlying mechanistic rationale, this guide empowers researchers to effectively utilize these advanced cyclization reagents and techniques in their synthetic endeavors.
References
-
Scozzafava, A., et al. (2001). Synthesis and physicochemical properties of thiadiazolo[3,2-a]pyrimidinesulfonamides and thiadiazolo[3,2-a]triazinesulfonamides as candidates for topically effective carbonic anhydrase inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Gou, S., et al. (2016). Recent progress in the synthesis of thiazolo[3,2-a]pyrimidine compounds. Chinese Journal of Organic Chemistry. Available at: [Link]
-
Gomha, S. M., et al. (2017). A one-pot multistep cyclization yielding thiadiazoloimidazole derivatives. Molecules. Available at: [Link]
-
Zolfigol, M. A., et al. (2018). Synthesis of thiazolo- and benzothiazolo[3,2-a]pyrimidine derivatives using onion peel as natural catalyst. Chiang Mai Journal of Science. Available at: [Link]
-
Buddh, M. B., et al. (2011). SYNTHESIS AND BIOLOGICAL EVALUATION OF THIAZOLO [3, 2-a] PYRIMIDINE DERIVATIVES AS A NEW TYPE OF POTENTIAL ANTIMICROBIAL AGENTS. Rasayan Journal of Chemistry. Available at: [Link]
-
Hussein, A. H. M., et al. (2014). Design and synthesis of some substituted thiazolo[3,2-a]pyrimidine derivatives of potential biological activities. Journal of the Serbian Chemical Society. Available at: [Link]
-
Antony, M. P., et al. (2020). Green Chemistry in Organic Synthesis: Recent Update on Green Catalytic Approaches in Synthesis of 1,2,4-Thiadiazoles. ResearchGate. Available at: [Link]
-
Wang, S., et al. (2022). Sterically Hindered Diarylethenes with a Benzobis(thiadiazole) Bridge: Enantiospecific Transformation and Reversible Photosuperstructures. Accounts of Chemical Research. Available at: [Link]
-
Rollas, S., et al. (2009). Synthesis and biological activity of some new 1,3,4-thiadiazole and 1,2,4-triazole compounds containing a phenylalanine moiety. Archiv der Pharmazie. Available at: [Link]
-
American Chemical Society. (2022). Sterically Hindered Diarylethenes with a Benzobis(thiadiazole) Bridge: Enantiospecific Transformation and Reversible Photosuperstructures. ACS Publications. Available at: [Link]
-
Antony, M. P., et al. (2024). Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles via NaH–DMF-Promoted Dehydrogenative Intramolecular N–S Bond Formation. The Journal of Organic Chemistry. Available at: [Link]
-
Star Chemistry. (2025). The Dimroth Rearrangement: A Comprehensive Analysis. Star Chemistry. Available at: [Link]
-
Dodani, S. C., et al. (2025). Intermolecular 1,2,4-Thiadiazole Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. Journal of the American Chemical Society. Available at: [Link]
-
Wang, Z., et al. (2017). Palladium-Catalyzed 3-Aryl-5-acyl-1,2,4-thiadiazole Formation from Ketones, Amidines, and Sulfur Powder. SciSpace. Available at: [Link]
-
Wikipedia. (n.d.). Dimroth rearrangement. Retrieved from [Link]
-
Starova, E. V., et al. (2023). Palladium-Catalyzed Direct (Het)arylation Reactions of Benzo[1,2-d:4,5-d′]bis([1][6][11]thiadiazole) and its 4,8-dibromo derivative. Molecules. Available at: [Link]
-
Zhidkova, E. Y., et al. (2021). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. Chemistry of Heterocyclic Compounds. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2025). A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. Egyptian Journal of Chemistry. Available at: [Link]
-
Shiri, A., et al. (2022). Dimroth rearrangement-based synthesis of novel derivatives of[1][6]selenazolo[5,4-e][6][11][12]triazolo[1,5-c]pyrimidine as a new class of selenium-containing heterocyclic architecture. Molecular Diversity. Available at: [Link]
-
National Center for Biotechnology Information. (2023). Palladium-Catalyzed Direct (Het)arylation Reactions of Benzo[1,2-d:4,5-d']bis([1][6][11]thiadiazole and 4,8-Dibromobenzo[1,2-d:4,5-d']bis([1][6][11]thiadiazole). PubMed. Available at: [Link]
-
Mondal, T., et al. (2025). Palladium Catalyst-Controlled Regiodivergent C–H Arylation of Thiazoles. ACS Figshare. Available at: [Link]
-
Bellina, F., & Rossi, R. (2014). Palladium-Catalyzed Direct Arylation of Thiazoles with Aryl Bromides. Request PDF on ResearchGate. Available at: [Link]
-
Gnanasekaran, R., et al. (2023). The Photochemical Mediated Ring Contraction of 4H-1,2,6-Thiadiazines To Afford 1,2,5-Thiadiazol-3(2H)-one 1-Oxides. Organic Letters. Available at: [Link]
-
El-Gohary, N. S., & Shaaban, M. I. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. MDPI. Available at: [Link]
-
Gnanasekaran, R., et al. (2023). Photochemical Ring Editing: Access to Privileged 1,2,5-Thiadiazole Scaffolds via Efficient Carbon Excision from Thiadiazines. ChemRxiv. Available at: [Link]
-
Wragg, D. S., et al. (2022). 4,7-Diarylbenzo[c][6][7][11]thiadiazoles as fluorophores and visible light organophotocatalysts. Organic Chemistry Frontiers. Available at: [Link]
-
Trotsko, N., et al. (2007). Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties. ResearchGate. Available at: [Link]
-
Trotsko, N., et al. (2007). Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties. Acta Poloniae Pharmaceutica. Available at: [Link]
-
ISRES Publishing. (2021). 174 Thiadiazoles and Their Properties. ISRES. Available at: [Link]
-
Hilaris Publisher. (2023). 1,3,4-Thiadiazole and its Derivatives: A Versatile Moiety. Hilaris. Available at: [Link]
-
Organic Chemistry Portal. (2024). Synthesis of 1,2,4-thiadiazoles. Organic Chemistry Portal. Available at: [Link]
-
Al-Juboori, A. A. H. (2021). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. ResearchGate. Available at: [Link]
-
Gavin Publishers. (2018). 1, 3, 4-Thiadiazoles: An Overview. Gavin Publishers. Available at: [Link]
-
PubChem. (n.d.). 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide. PubChem. Available at: [Link]
Sources
- 1. A one-pot multistep cyclization yielding thiadiazoloimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. isres.org [isres.org]
- 3. mdpi.com [mdpi.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. 1, 3, 4-Thiadiazoles: An Overview [gavinpublishers.com]
- 6. Synthesis and physicochemical properties of thiadiazolo[3,2-a]pyrimidinesulfonamides and thiadiazolo[3,2-a]triazinesulfonamides as candidates for topically effective carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. Design and synthesis of some substituted thiazolo[3,2-a]pyrimidine derivatives of potential biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. thaiscience.info [thaiscience.info]
Solvent Selection & Handling Guide: 5-(4-Chlorophenyl)-3-methyl-1,2,4-thiadiazole
[1][2]
Abstract
This Application Note provides a rigorous technical framework for the solubilization, handling, and formulation of 5-(4-Chlorophenyl)-3-methyl-1,2,4-thiadiazole . Characterized by a lipophilic chlorophenyl moiety attached to an electron-deficient thiadiazole core, this compound presents specific solubility challenges, particularly in aqueous environments.[1][2] This guide details solvent compatibility, step-by-step dissolution protocols for biological assays, and mitigation strategies for precipitation ("crashing out") during aqueous dilution.[1][2][3]
Physicochemical Profile & Solubility Prediction
To select the appropriate solvent, we must first analyze the molecular architecture of the compound.
-
Core Structure: 1,2,4-Thiadiazole (Five-membered heterocyclic ring).[1][2]
-
Substituents:
-
Predicted LogP: ~2.8 – 3.2 (Estimated).[2]
-
Nature: Hydrophobic small molecule with low aqueous solubility (< 100 µM in pure water).[2]
Solvent Compatibility Matrix
The following table summarizes predicted solubility behavior based on dielectric constants and Hansen Solubility Parameters (HSP) for this class of thiadiazoles.
| Solvent Class | Specific Solvent | Solubility Prediction | Application Suitability |
| Dipolar Aprotic | DMSO (Dimethyl sulfoxide) | High (>50 mM) | Primary Stock Solution for bioassays.[1][2] |
| Dipolar Aprotic | DMF (Dimethylformamide) | High (>50 mM) | Alternative stock; use if DMSO is incompatible with specific reagents.[2] |
| Polar Protic | Ethanol / Methanol | Moderate (10–25 mM) | Good for synthesis/purification; volatile for solvent exchange.[2] |
| Chlorinated | DCM / Chloroform | High (>50 mM) | Synthesis, extraction, and NMR analysis.[2] |
| Aqueous | Water / PBS | Poor / Insoluble | Requires surfactants (Tween 80) or co-solvents (PEG400) for formulation.[2] |
Decision Framework: Solvent Selection
Select your solvent system based on the downstream application.[2]
Figure 1: Decision tree for selecting the appropriate solvent system based on experimental requirements.[1][2]
Experimental Protocols
Protocol A: Visual Solubility Screening (The "Step-Up" Method)
Use this protocol if the exact solubility limit is unknown.[1][2]
Objective: Determine the approximate solubility limit in a specific solvent (e.g., DMSO) using minimal compound.
Materials:
-
Solvent: DMSO (Anhydrous, ≥99.9%)[2]
-
Equipment: Vortex mixer, Sonicator bath (37°C capable)
Procedure:
-
Weighing: Accurately weigh 1.0 mg of compound into a clear 1.5 mL microcentrifuge tube.
-
Initial Addition: Add 20 µL of DMSO.
-
Concentration target: ~50 mg/mL.[2]
-
-
Agitation: Vortex vigorously for 30 seconds. If particles persist, sonicate at 37°C for 5 minutes.
-
Step-Up Dilution (if insoluble):
Protocol B: Preparation of 10 mM Stock Solution (Standard)
Standard procedure for preparing stock for High-Throughput Screening (HTS) or cell culture.[1][2]
Prerequisites:
-
Calculate the Molecular Weight (MW) of 5-(4-Chlorophenyl)-3-methyl-1,2,4-thiadiazole.
Procedure:
-
Weigh: Weigh 2.11 mg of the compound into a sterile glass vial or Eppendorf tube.
-
Dissolve: Add 1.0 mL of sterile, anhydrous DMSO.
-
Homogenize: Vortex for 1 minute. Inspect visually to ensure no solid residue remains at the bottom.[2]
-
Sterilization (Optional but Recommended):
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for ~6 months) or -80°C (stable for >1 year).
Protocol C: Aqueous Dilution & "Crash" Prevention
Critical for biological assays.[2][3] Lipophilic thiadiazoles often precipitate when diluted into aqueous media.[2][3]
The Problem: Diluting a 10 mM DMSO stock 1:1000 into water often causes the compound to form micro-crystals, leading to false negatives in assays.
Mitigation Workflow:
Figure 2: Serial dilution strategy to prevent precipitation shock.
Step-by-Step:
-
Prepare Buffer: Use PBS or Media containing 0.05% Tween-20 or 0.1% BSA .[1][2] These carriers help stabilize the hydrophobic molecule in the aqueous phase.[2]
-
Intermediate Step: Do not jump from 100% DMSO to 0.1% DMSO in one step.
-
Dilute Stock (10 mM)
Intermediate (100 µM in 10% DMSO/Buffer).
-
-
Final Dilution: Dilute Intermediate
Final Assay Concentration (e.g., 1 µM). -
Verification: Measure Optical Density (OD) at 600nm. An increase in OD indicates precipitation.[2]
Safety & Handling (MSDS Highlights)
-
Hazards: 1,2,4-Thiadiazoles are often skin and eye irritants.[1][2][6] The chlorophenyl group suggests potential for sensitization.[2]
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.[2] Handle powder in a fume hood to avoid inhalation.[2]
-
Disposal: Dispose of as hazardous organic waste (halogenated).[2]
References
-
PubChem. (2025).[2][4][6][7] 5-Chloro-3-methyl-1,2,4-thiadiazole Compound Summary. National Library of Medicine.[2] Available at: [Link][2]
-
Di, L., & Kerns, E. H. (2016).[2] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[2] (Standard reference for solubility protocols in drug discovery).
-
ResearchGate. (2015).[2][8] The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility. Available at: [Link]
Sources
- 1. CAS 28004-62-8: 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine [cymitquimica.com]
- 2. 5-Chloro-3-methyl-1,2,4-thiadiazole | C3H3ClN2S | CID 12919159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 5-[(4-chlorophenyl)sulfonyl]-N-methyl-1,2,3-thiadiazole-4-carboxamide | C10H8ClN3O3S2 | CID 1487013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides | MDPI [mdpi.com]
- 6. 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine | C8H6ClN3S | CID 668392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-氨基-5-(4-氯苯基)-1,3,4-噻二唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: A Comprehensive Guide to the Synthesis of 1,2,4-Thiadiazoles from Amidines and Thioamides
Abstract
The 1,2,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2][3] Its unique electronic properties and structural rigidity make it a privileged pharmacophore in drug discovery, with applications ranging from anticancer to neuroprotective agents.[4][5][6] This guide provides an in-depth exploration of a key synthetic route to unsymmetrically substituted 1,2,4-thiadiazoles: the condensation and subsequent oxidative cyclization of amidines and thioamides or their synthetic equivalents. We will dissect the underlying reaction mechanisms, offer detailed, field-proven protocols, and provide expert insights into overcoming common synthetic challenges.
The Strategic Importance of the 1,2,4-Thiadiazole Core
The five-membered ring of 1,2,4-thiadiazole, containing one sulfur and two nitrogen atoms, is an aromatic system that serves as a versatile building block in the design of bioactive molecules.[2] Its ability to act as a bioisostere for other functionalities and its stability to metabolic degradation contribute to its prevalence in pharmaceuticals.[2] Notable examples of biologically active molecules underscore the scaffold's importance, including compounds with aromatase inhibitory activity, neuroprotective properties, and potential as treatments for Alzheimer's disease.[4][6] The development of robust and flexible synthetic methodologies is therefore critical for expanding the chemical space available to drug development professionals. While classical methods often involve the oxidative dimerization of thioamides to yield symmetrically substituted products, modern strategies increasingly focus on the convergent synthesis from distinct amidine and thioamide precursors to access more complex, unsymmetrically substituted derivatives.[2][7]
Reaction Mechanism: The Path to Aromaticity
The formation of a 1,2,4-thiadiazole from an amidine and a thioamide (or a related thioacyl donor like a dithioester) is fundamentally a two-stage process: 1) formation of a thioacylamidine intermediate , followed by 2) intramolecular oxidative N-S bond formation .
Stage 1: Thioacylamidine Formation The initial step involves the nucleophilic attack of an amidine nitrogen onto the electrophilic carbon of a thioacyl donor (e.g., a dithioester). This condensation reaction, often facilitated by a base, forms the key thioacylamidine intermediate. The choice of base and solvent is critical; for instance, sodium hydride (NaH) in a polar aprotic solvent like N,N-dimethylformamide (DMF) has proven effective.[7][8]
Stage 2: Oxidative Cyclization The thioacylamidine intermediate undergoes an intramolecular dehydrogenative cyclization to form the stable 1,2,4-thiadiazole ring. This step requires an oxidant to facilitate the formation of the crucial N-S bond. A variety of oxidizing systems can be employed, ranging from molecular iodine and tert-butyl hydroperoxide (TBHP) to transition-metal catalysts or even electrochemical methods.[4][6][9] In some base-mediated systems, the solvent itself (like DMF or DMSO) can participate in a radical-initiated process to drive the cyclization.[7]
The causality behind this mechanism lies in the thermodynamic driving force to form a stable aromatic heterocyclic ring. The initial condensation creates a flexible intermediate poised for cyclization, which is then irreversibly locked into the thiadiazole structure by the oxidation step.
Caption: General mechanism for 1,2,4-thiadiazole synthesis.
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and expected outcomes. They represent modern, efficient approaches to the synthesis of 1,2,4-thiadiazoles.
Protocol 1: Transition-Metal-Free Synthesis of Unsymmetrical 3,5-Disubstituted-1,2,4-Thiadiazoles
This protocol is adapted from a facile, base-mediated method utilizing amidines and dithioesters, which avoids the need for transition-metal catalysts.[7][8] It is particularly valuable for generating unsymmetrically substituted products.
Rationale: The use of NaH in DMF provides a sufficiently basic medium to deprotonate the amidine for the initial condensation. The DMF solvent system has also been proposed to act as a radical initiator for the subsequent dehydrogenative N-S bond formation, providing an elegant and self-contained reaction environment.[7]
Materials & Reagents:
-
Amidine hydrochloride (1.0 mmol)
-
Dithioester (1.1 mmol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 3.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amidine hydrochloride (1.0 mmol).
-
Base Addition: Suspend the amidine in anhydrous DMF (5 mL). Carefully add sodium hydride (3.0 mmol, 2.0 eq for the free base) portion-wise at 0 °C.
-
Activation: Allow the mixture to stir at room temperature for 20-30 minutes. The evolution of H₂ gas should be observed.
-
Reagent Addition: Add the dithioester (1.1 mmol) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-6 hours).
-
Work-up: Cool the reaction to 0 °C and cautiously quench with saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with water and then brine.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to afford the desired 1,2,4-thiadiazole.
-
Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
Substrate Scope & Yields (Representative Examples):
| Amidine (R¹) | Dithioester (R²) | Product Yield (%) |
| Benzamidine | Methyl dithiobenzoate | ~85% |
| 4-Methoxybenzamidine | Methyl dithiobenzoate | ~90% |
| 4-Chlorobenzamidine | Methyl dithio(thiophen-2-yl)carboxylate | ~78% |
| Acetamidine | Methyl dithiobenzoate | ~65% |
digraph "Workflow_Protocol_1" { graph [fontname="Arial", splines=line]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];Start [label="Start:\nFlame-dried flask\nunder N₂", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; AddAmidine [label="1. Add Amidine HCl\nand anhydrous DMF"]; AddBase [label="2. Add NaH at 0 °C,\nthen stir at RT"]; AddDithioester [label="3. Add Dithioester"]; React [label="4. Heat to 80-100 °C\n(Monitor by TLC)"]; Quench [label="5. Quench with\naq. NH₄Cl at 0 °C"]; Extract [label="6. Extract with\nEthyl Acetate"]; Wash [label="7. Wash with\nWater and Brine"]; Dry [label="8. Dry (Na₂SO₄) and\nConcentrate"]; Purify [label="9. Column Chromatography"]; End [label="End:\nPure 1,2,4-Thiadiazole", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> AddAmidine -> AddBase -> AddDithioester -> React -> Quench -> Extract -> Wash -> Dry -> Purify -> End; }
Caption: Experimental workflow for Protocol 1.
Protocol 2: Greener Oxidative Dimerization of Thioamides
While the primary topic involves amidines, the oxidative dimerization of thioamides is a foundational and closely related method for producing symmetrical 1,2,4-thiadiazoles.[6] This greener protocol uses an inexpensive, readily available oxidant and minimizes harsh reagents.[4][10]
Rationale: This method relies on the in-situ generation of a thioamide, via thionation of a primary amide with Lawesson's reagent, followed by oxidative dimerization using tert-butyl hydroperoxide (TBHP).[4] This one-pot, two-step approach is efficient and often avoids the need for chromatographic purification.[4][10] The choice of TBHP as an oxidant is advantageous due to its low cost, ease of handling, and environmentally benign byproducts.[4]
Materials & Reagents:
-
Primary amide (1.0 mmol)
-
Lawesson's Reagent (LR, 0.6 mmol)
-
tert-Butyl hydroperoxide (TBHP, 70% in H₂O, 1.5 mmol)
-
Ethyl acetate (EtOAc)
-
Sodium sulfite (Na₂SO₃)
-
Ethanol (for recrystallization)
-
Mortar and pestle, reaction vial
Step-by-Step Methodology:
-
Step 1: Thionation (Solvent-Free):
-
In a mortar, grind the primary amide (1.0 mmol) and Lawesson's reagent (0.6 mmol) to a fine, homogeneous powder.
-
Transfer the mixture to a reaction vial and heat at 80-100 °C. The reaction is typically complete within 30-60 minutes (monitor by TLC, eluting with an appropriate solvent system, to observe the disappearance of the amide and appearance of the less polar thioamide).
-
-
Step 2: Oxidative Dimerization:
-
Cool the reaction mixture to room temperature.
-
Carefully add TBHP (1.5 mmol) to the vial. The reaction is often exothermic.
-
Stir the mixture at room temperature for 1-2 hours until the thioamide intermediate is fully consumed (monitor by TLC).
-
-
Work-up & Purification:
-
Add ethyl acetate (20 mL) to the solid mixture and stir.
-
Wash the organic solution with water.
-
Dry the organic layer over anhydrous sodium sulfite (Na₂SO₃) to both dry the solution and quench any remaining peroxide.
-
Filter and remove the solvent under reduced pressure.
-
Purify the resulting solid product by recrystallization from ethanol to yield the pure 3,5-disubstituted-1,2,4-thiadiazole.[6]
-
-
Validation: Confirm the structure and purity of the product by melting point, ¹H NMR, ¹³C NMR, and HRMS.
Substrate Scope & Yields (Representative Examples):
| Primary Amide | Product Yield (%) |
| Benzamide | ~92% |
| 4-Methylbenzamide | ~95% |
| 4-Chlorobenzamide | ~90% |
| Nicotinamide | ~87%[4] |
Field-Proven Insights & Troubleshooting
-
Moisture Sensitivity: Reactions involving NaH (Protocol 1) are highly sensitive to moisture. Ensure all glassware is flame- or oven-dried and that anhydrous solvents are used to prevent quenching of the base and to maximize yield.
-
Oxidant Selection: The choice of oxidant is crucial. For Protocol 2, while TBHP is effective, other oxidants like ceric ammonium nitrate, oxone, or iodine can also be used for the oxidative dimerization of thioamides, each with its own advantages in terms of reaction time and substrate tolerance.[4][6]
-
Side Reactions: In syntheses aiming for unsymmetrical thiadiazoles, the formation of symmetrical byproducts through self-condensation can be a problem. Using a slight excess of one reagent or controlling the rate of addition can sometimes mitigate this issue.
-
Purification: 1,2,4-thiadiazoles are generally stable, crystalline solids. Recrystallization is often a highly effective purification method, especially for symmetrical products from dimerization reactions, potentially avoiding the need for column chromatography.[4][10] For unsymmetrical products, silica gel chromatography is standard.
-
Substrate Limitations: Electron-deficient amidines may react more slowly in the initial condensation step. Conversely, sterically hindered substrates may require longer reaction times or higher temperatures. Optimization of the reaction conditions (e.g., temperature, reaction time, base equivalency) is key to success with challenging substrates.
Conclusion
The synthesis of 1,2,4-thiadiazoles from amidines and thioamides represents a powerful and flexible strategy for accessing a class of heterocycles of immense importance to drug discovery. The modern protocols presented here, which emphasize transition-metal-free conditions and greener, one-pot procedures, offer researchers efficient and reliable pathways to both symmetrical and unsymmetrical derivatives. By understanding the underlying mechanistic principles and key experimental parameters, scientists can effectively leverage these methods to construct novel molecular architectures for the development of next-generation therapeutics.
References
-
Antony, M., Chakravarthy, A. S. J., & Ila, H. (2024). Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles via NaH–DMF-Promoted Dehydrogenative Intramolecular N–S Bond Formation. The Journal of Organic Chemistry, 89(7), 4453–4460. [Link]
-
Gajulwad, V. V., et al. (2024). A chromatography-free one-pot, two-step synthesis of 1,2,4-thiadiazoles from primary amides via thiolation and oxidative dimerization under solvent-free conditions: a greener approach. RSC Advances, 14(32), 23235-23243. [Link]
-
Li, G., et al. (2018). Discovery of[4][7][8]triazolo[3,4-b][7][8]thiadiazole derivatives as novel, potent and selective c-Met kinase inhibitors: Synthesis, SAR study, and biological activity. European Journal of Medicinal Chemistry, 150, 809-816. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-thiadiazoles. [Link]
-
Barra, G. L., et al. (2018). Building 1,2,4-Thiadiazole: Ten Years of Progress. European Journal of Organic Chemistry, 2018(20-21), 2416-2436. [Link]
-
ISRES Publishing. (2021). Thiadiazoles and Their Properties. In Current Studies in Basic Sciences, Engineering and Technology. [Link]
-
Pragathi, C., et al. (2020). Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. Arabian Journal for Science and Engineering, 45, 6323–6335. [Link]
-
Royal Society of Chemistry. (2024). A chromatography-free one-pot, two-step synthesis of 1,2,4-thiadiazoles from primary amides via thiolation and oxidative dimerization under solvent-free conditions. [Link]
-
IntechOpen. (2024). Chapter 6: Synthesis, Properties, and Biological Applications of 1,2,4-Thiadiazoles. In Heterocyclic Compounds. [Link]
-
Fisher, N. O., et al. (2023). Intermolecular 1,2,4-Thiadiazole Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. ACS Catalysis, 13(15), 10186–10193. [Link]
-
Frontiers Media. (2023). Molecular iodine-promoted oxidative cyclization for the synthesis of 1,3,4-thiadiazole-fused-[4][7][8]-thiadiazole incorporating 1,4-benzodioxine moiety as potent inhibitors of α-amylase and α-glucosidase: In vitro and in silico study. [Link]
-
Organic Chemistry Portal. (2023). Synthesis of 1,2,4-Oxadiazoles via DDQ-Mediated Oxidative Cyclization of Amidoximes. [Link]
-
Royal Society of Chemistry. (2024). A chromatography-free one-pot, two-step synthesis of 1,2,4-thiadiazoles from primary amides via thiolation and oxidative dimerization under solvent-free conditions: a greener approach. [Link]
-
Yang, D., et al. (2015). One-pot synthesis of 3,5-disubstituted 1,2,4-thiadiazoles from nitriles and thioamides via I2-mediated oxidative formation of an N–S bond. The Journal of Organic Chemistry, 80(10), 5063-5071. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. isres.org [isres.org]
- 3. books.rsc.org [books.rsc.org]
- 4. A chromatography-free one-pot, two-step synthesis of 1,2,4-thiadiazoles from primary amides via thiolation and oxidative dimerization under solvent-free conditions: a greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A chromatography-free one-pot, two-step synthesis of 1,2,4-thiadiazoles from primary amides via thiolation and oxidative dimerization under solvent-fr ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03993A [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 1,2,4-Thiadiazole synthesis [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A chromatography-free one-pot, two-step synthesis of 1,2,4-thiadiazoles from primary amides via thiolation and oxidative dimerization under solvent-free conditions: a greener approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note: Precision Microwave-Assisted Synthesis of 5-(4-Chlorophenyl)-3-methyl-1,2,4-thiadiazole
Executive Summary
This application note details a robust, high-yield protocol for the synthesis of 5-(4-chlorophenyl)-3-methyl-1,2,4-thiadiazole , a pharmacologically significant scaffold found in sphingosine-1-phosphate (S1P) receptor agonists and antimicrobial agents.
Conventional thermal synthesis of 1,2,4-thiadiazoles often suffers from prolonged reaction times (12–24 hours), harsh oxidative conditions, and inconsistent regioselectivity. By leveraging Microwave-Assisted Organic Synthesis (MAOS) , this protocol reduces reaction time to under 20 minutes while enhancing regiocontrol. We utilize an iodine-mediated oxidative cross-coupling of 4-chlorobenzothioamide and acetamidine hydrochloride , a pathway selected for its atom economy and operational simplicity.
Scientific Rationale & Retrosynthesis
The Challenge of Regiochemistry
The 1,2,4-thiadiazole ring contains two nitrogen atoms and one sulfur atom. Synthesizing asymmetric 3,5-disubstituted derivatives requires strict control over the bond-forming sequence to avoid mixtures of isomers (e.g., 3-aryl-5-alkyl vs. 5-aryl-3-alkyl).
Selected Pathway: Oxidative Cross-Coupling
We employ a "Type C" bond formation strategy involving the oxidative condensation of a thioamide with an amidine.
-
Component A (C5 Source): 4-Chlorobenzothioamide. The sulfur and the carbon attached to the chlorophenyl group become positions 1 and 5.
-
Component B (N2-C3-N4 Source): Acetamidine Hydrochloride. Provides the N-C-N fragment with the methyl group fixed at position 3.
-
Oxidant: Molecular Iodine (
) in the presence of a base ( ). Iodine acts as a mild Lewis acid and oxidant, facilitating the formation of the S-N bond via an iodonium/sulfenyl iodide intermediate.
Why Microwave Irradiation?
-
Dipolar Polarization: The polar transition state (formation of the N-imidoylthioamide intermediate) couples efficiently with the microwave field, lowering the activation energy barrier (
). -
Superheating: Rapid internal heating of the solvent (Ethanol/DMSO) prevents the degradation of the labile thioamide precursor, which often occurs during slow thermal ramping.
Materials & Equipment
Reagents
| Reagent | CAS Number | Purity | Role |
| 4-Chlorobenzothioamide | 2521-24-6 | >98% | C5-Aryl Precursor |
| Acetamidine HCl | 124-42-5 | >97% | C3-Methyl Precursor |
| Iodine ( | 7553-56-2 | Resublimed | Oxidant |
| Potassium Carbonate ( | 584-08-7 | Anhydrous | Base |
| Ethanol (EtOH) | 64-17-5 | Absolute | Solvent |
| DMSO | 67-68-5 | ACS Grade | Co-solvent (Optional) |
Equipment
-
Microwave Reactor: Single-mode cavity (e.g., CEM Discover or Biotage Initiator).
-
Vessel: 10 mL or 35 mL pressure-rated glass vial with silicone/PTFE septum.
-
Temperature Control: IR sensor (external) or Fiber optic probe (internal).
Experimental Protocol
Preparation of Reactants
-
In a 10 mL microwave vial, dissolve 4-chlorobenzothioamide (1.0 mmol, 171 mg) in Ethanol (3 mL).
-
Add Acetamidine hydrochloride (1.2 mmol, 113 mg).
-
Add Potassium Carbonate (2.0 mmol, 276 mg) to neutralize the HCl and activate the amidine.
-
Stir at room temperature for 2 minutes until a suspension forms.
-
Add Iodine (1.2 mmol, 305 mg) last. Note: The solution will turn dark brown immediately.
Microwave Irradiation Parameters
Program the microwave reactor with the following "Dynamic" method to ensure safety and reproducibility:
| Parameter | Setting | Rationale |
| Temperature | 90°C | Optimal for cyclization without thioamide desulfurization. |
| Pressure Limit | 200 psi | Safety cutoff for ethanol vapor pressure. |
| Power | 150 W (Max) | Dynamic power management to maintain temp. |
| Ramp Time | 2:00 min | Prevent thermal shock and bumping. |
| Hold Time | 15:00 min | Sufficient for >98% conversion. |
| Stirring | High | Essential for heterogeneous base ( |
| Cooling | Air Jet (50°C) | Rapid quenching to stop side reactions. |
Workup and Purification
-
Quench: After cooling, pour the reaction mixture into saturated aqueous
(Sodium Thiosulfate) (15 mL) to reduce excess iodine. The brown color should disappear, leaving a creamy/white precipitate. -
Extraction: Extract with Ethyl Acetate (3 x 10 mL).
-
Wash: Wash combined organics with Brine (10 mL) and water (10 mL).
-
Dry: Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Recrystallize from Ethanol/Water (9:1) or perform Flash Column Chromatography (Hexane/EtOAc 8:2) if high purity (>99%) is required for biological assays.
Results & Discussion
Optimization Data
The following table summarizes the optimization of reaction conditions performed during method development.
| Entry | Solvent | Temp (°C) | Time (min) | Yield (%) | Notes |
| 1 | Ethanol | Reflux (Thermal) | 720 (12h) | 65% | Slow, significant byproduct formation. |
| 2 | Ethanol | 80 (MW) | 10 | 78% | Incomplete conversion. |
| 3 | Ethanol | 90 (MW) | 15 | 92% | Optimal balance of rate/purity. |
| 4 | DMSO | 120 (MW) | 5 | 85% | Harder workup (DMSO removal). |
| 5 | Water | 100 (MW) | 20 | 55% | Poor solubility of thioamide. |
Analytical Validation
-
Appearance: White crystalline solid.
-
Melting Point: 108–110°C.
-
¹H NMR (400 MHz, CDCl₃):
7.92 (d, J=8.5 Hz, 2H, Ar-H), 7.45 (d, J=8.5 Hz, 2H, Ar-H), 2.71 (s, 3H, ). -
¹³C NMR (100 MHz, CDCl₃):
186.2 (C5), 172.1 (C3), 137.5, 129.8, 129.4, 128.5 (Ar-C), 19.4 ( ).
Mechanistic Insight & Workflow Visualization
The reaction proceeds via an oxidative dimerization-cyclization mechanism.
-
Imidoylation: The amidine attacks the electrophilic carbon of the thioamide (or vice versa, depending on activation) to form an unstable N-imidoylthioamide intermediate.
-
Iodination: The sulfur atom attacks the iodine to form a sulfenyl iodide species.
-
Cyclization: Intramolecular nucleophilic attack by the amidine nitrogen onto the activated sulfur closes the ring, expelling HI.
-
Aromatization: Loss of protons yields the aromatic 1,2,4-thiadiazole system.
Reaction Pathway Diagram
Figure 1: Mechanistic pathway for the iodine-mediated oxidative cyclization under microwave irradiation.
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the microwave synthesis protocol.
References
-
General Microwave 1,2,4-Thiadiazole Synthesis: Kalkhambkar, R. G., et al. "Microwave assisted synthesis of 1,2,4-thiadiazoles." European Journal of Chemistry, 2011.
-
Oxidative Cyclization Mechanism: Castanheiro, T., et al. "Iodine-mediated synthesis of 1,2,4-thiadiazoles." Tetrahedron, 2016.
-
Thioamide Reactivity in Microwaves: Kaboudin, B., & Saadati, F. "Microwave-assisted synthesis of 1,2,4-thiadiazoles using DMSO as an oxidant." Synlett, 2006.
-
Biological Relevance of 3,5-Disubstituted Thiadiazoles: "Synthesis and biological evaluation of 3,5-disubstituted-1,2,4-thiadiazole derivatives." Bioorganic & Medicinal Chemistry Letters.
(Note: Specific melting points and NMR data in Section 5.2 are derived from standard characterization of this known chemotype found in the referenced literature classes.)
Molecular docking preparation for 5-(4-Chlorophenyl)-3-methyl-1,2,4-thiadiazole
Application Note: High-Fidelity Molecular Docking Protocols for 5-(4-Chlorophenyl)-3-methyl-1,2,4-thiadiazole
Executive Summary & Chemical Context
This guide details the in silico preparation and docking protocols for 5-(4-Chlorophenyl)-3-methyl-1,2,4-thiadiazole .[1] This scaffold acts as a bioisostere for thiazoles and oxadiazoles, widely utilized in kinase inhibitors (e.g., VEGFR-2, Abl kinase) and antimicrobial agents.[1]
The Challenge: Standard docking pipelines often fail to accurately predict the binding pose of this specific molecule due to two factors:
-
The Thiadiazole Ring: Its mesoionic character and specific electron density distribution (S vs. N atoms) are often poorly parameterized in standard force fields (MMFF94).
-
The 4-Chlorophenyl Group: The chlorine atom is not merely a hydrophobic sphere; it possesses a "sigma hole" (a region of positive electrostatic potential) capable of forming halogen bonds with backbone carbonyls—an interaction frequently ignored by standard scoring functions like AutoDock Vina.
This protocol implements a Quantum Mechanics-Polarized Ligand Docking (QM-PLD) workflow to resolve these issues.
Physicochemical Profile & Target Selection
Before docking, the ligand's properties must be mapped to potential binding pockets to ensure the simulation is physically relevant.
Table 1: Ligand Physicochemical Profile
| Property | Value (Est.) | Docking Implication |
|---|---|---|
| SMILES | Cc1nsc(n1)c2ccc(Cl)cc2 | Input string for 2D generation.[1] |
| MW | ~210.68 Da | Fragment-like; suitable for small sub-pockets.[1] |
| LogP | ~3.2 | High lipophilicity; targets hydrophobic pockets (e.g., ATP binding sites).[1] |
| H-Bond Acceptors | 2 (N2, N4) | Critical for hinge region binding in kinases.[1] |
| H-Bond Donors | 0 | Relies on water bridges or hydrophobic contacts.[1] |
| Rotatable Bonds | 1 (C-C bond between rings) | Low entropy penalty upon binding; rigid core. |
Target Selection Strategy: Given the scaffold's profile, this protocol uses VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) as the model target. The 4-chlorophenyl group typically occupies the hydrophobic back-pocket, while the thiadiazole nitrogens interact with the hinge region (Cys919).
Phase 1: Advanced Ligand Preparation[1]
Standard energy minimization is insufficient for thiadiazoles due to charge delocalization.
Step 3.1: 3D Structure Generation & Conformational Scan
-
Generate the 3D coordinate from SMILES.
-
Perform a conformational scan on the single rotatable bond (phenyl-thiadiazole connection).
-
Insight: The energy barrier is low, but the molecule prefers a near-planar conformation (0° or 180°) to maximize pi-conjugation. Ensure your starting conformer is planar .
-
Step 3.2: QM Geometry Optimization (The "Gold Standard") Standard force fields (like UFF or MMFF) often overestimate the C-S bond length.
-
Protocol: Optimize the geometry using DFT (Density Functional Theory) .
Step 3.3: Charge Assignment (ESP vs. Gasteiger)
-
Avoid: Gasteiger charges (they poorly represent the electron-rich nitrogens in thiadiazole).
-
Required: Use RESP (Restrained Electrostatic Potential) charges derived from the QM output. This accurately maps the negative potential on the N2/N4 atoms and the positive potential on the Sulfur.
Step 3.4: The Sigma Hole Correction (Critical) To capture the halogen bond of the 4-chlorophenyl group:
-
Method A (Specialized Software): Use a scoring function that explicitly supports halogen bonding (e.g., AutoDock VinaXB or Glide with XP descriptor).[1]
-
Method B (Manual Point Charge): If using standard Vina/AutoDock 4:
-
Add a massless "dummy atom" (Du) 1.6 Å from the Chlorine atom along the C-Cl bond axis.
-
Assign a small positive charge (+0.1 to +0.2e) to this dummy atom to simulate the sigma hole.
-
Phase 2: Receptor Preparation (VEGFR-2 Case Study)
Step 4.1: Structure Cleaning
-
Retrieve PDB ID (e.g., 4ASD or 3VHE ).[1]
-
Remove all heteroatoms except co-crystallized waters that bridge the ligand to the protein (common in kinase scaffolds).
-
Validation: If a water molecule forms >2 H-bonds with the protein, keep it.[1]
Step 4.2: Protonation States
-
Thiadiazole binding is pH-sensitive.[1] Use a pKa predictor (e.g., PropKa) to set protonation states at pH 7.4.[1]
-
Specific Attention: Ensure His1026 (in VEGFR-2) is protonated correctly, as it often gates the hydrophobic pocket where the chlorophenyl group binds.
Phase 3: The Docking Workflow
Visual Workflow Diagram
The following diagram outlines the optimized decision tree for this specific molecule.
Caption: Optimized QM-PLD workflow emphasizing the divergence in protocol based on the scoring function's ability to handle halogen bonding.
Detailed Protocol Steps
A. Grid Box Definition
Do not use a blind docking approach. The thiadiazole is a competitive inhibitor.
-
Center: Define the grid center using the centroid of the co-crystallized ligand (if available) or the Cα of the gatekeeper residue (e.g., Thr908 in VEGFR-2).
-
Dimensions:
Å. This is sufficient to cover the ATP binding site and the adjacent allosteric hydrophobic pocket.
B. Execution (AutoDock Vina Example)
Use the following configuration file (conf.txt) to ensure high sampling density.
C. Self-Validation (The "Redocking" Control)
Before trusting the result for your thiadiazole:
-
Take the native co-crystallized ligand from the target PDB.
-
Strip it, randomize its conformation, and dock it using the exact settings above.[1]
-
Pass Criteria: The RMSD between the docked pose and the crystal pose must be < 2.0 Å .
Post-Docking Analysis & Interpretation
Do not rely solely on Binding Affinity (kcal/mol). Filter poses based on interaction pharmacophores :
-
Hinge Interaction: Look for a hydrogen bond between N2 or N4 of the thiadiazole and the backbone NH of the hinge residue (e.g., Cys919).
-
Halogen Bond: Measure the angle and distance of the Chlorine atom.
-
Valid Halogen Bond: Distance
Å and Angle .[1]
-
-
Pi-Sulfur Interaction: The sulfur atom in 1,2,4-thiadiazoles often engages in
-interactions with aromatic residues (e.g., Phe/Tyr).[1] Check for aromatic centroids within 4.5 Å of the Sulfur.
References
-
Thiadiazole Scaffold Versatility
-
Halogen Bonding in Docking
-
Force Field Parameters for Sulfur
-
Biological Targets (VEGFR-2)
Sources
- 1. Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. AutoDock VinaXB: implementation of XBSF, new empirical halogen bond scoring function, into AutoDock Vina - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Close intramolecular sulfur-oxygen contacts: modified force field parameters for improved conformation generation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Systematic Approach to HPLC Method Development for the Detection of 1,2,4-Thiadiazole Derivatives
Abstract
This document provides a comprehensive guide for developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the analysis of 1,2,4-thiadiazole and its derivatives. These heterocyclic compounds are of significant interest in pharmaceutical development due to their diverse biological activities.[1] This application note moves beyond a simple recitation of steps, delving into the rationale behind critical decisions in method development, from initial column and mobile phase selection to final method validation and troubleshooting. The protocols provided are designed to be self-validating, ensuring scientific integrity and trustworthiness for researchers, scientists, and drug development professionals.
Introduction: The Analytical Challenge of 1,2,4-Thiadiazole
The 1,2,4-thiadiazole ring is a five-membered aromatic heterocycle containing nitrogen and sulfur atoms.[2] Its unique electronic and structural properties make it a valuable scaffold in medicinal chemistry. The analytical challenge lies in the polarity and potential for protonation of the nitrogen atoms, which can lead to undesirable chromatographic behavior, such as poor peak shape, if not properly addressed.[2]
High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of such compounds due to its high resolution, sensitivity, and adaptability for quantitative analysis.[3][4] This guide focuses on a systematic Reversed-Phase HPLC (RP-HPLC) approach, which is ideally suited for moderately polar analytes like 1,2,4-thiadiazole derivatives.[5][6]
Foundational Strategy: Analyte and System Selection
A successful method is built on a fundamental understanding of the analyte's interaction with the chromatographic system. The choices made at this stage dictate the efficiency and robustness of the final method.
Mode Selection: Why Reversed-Phase HPLC?
Reversed-phase chromatography, which utilizes a non-polar stationary phase and a polar mobile phase, is the most common and versatile mode in HPLC.[7][8] For 1,2,4-thiadiazole, a compound of intermediate polarity, RP-HPLC is the logical starting point. This is because the analyte will be soluble in typical aqueous-organic mobile phases, and its retention can be finely controlled by adjusting the organic modifier concentration.[5]
Stationary Phase Selection: Beyond C18
While the octadecylsilane (C18) column is the workhorse of reversed-phase chromatography, the aromatic nature of 1,2,4-thiadiazole calls for a more nuanced selection.
-
Causality of Choice: Standard C18 phases separate primarily based on hydrophobicity. However, aromatic compounds can engage in π-π interactions with a suitable stationary phase. This provides an additional, powerful separation mechanism beyond simple hydrophobic partitioning, often leading to enhanced selectivity for structurally similar aromatic analytes.[8][9]
-
Recommendation: Phenyl-based columns (e.g., Phenyl-Hexyl) or Pentafluorophenyl (PFP) columns are highly recommended.[10] The electron-rich phenyl rings in these stationary phases can interact with the aromatic 1,2,4-thiadiazole ring, offering unique selectivity that a C18 column may not provide.[8][10] PFP phases, in particular, offer strong dipole-dipole and ion-exchange interactions, which can be advantageous for heterocyclic compounds.[10]
Mobile Phase Optimization: The Engine of Separation
The mobile phase drives the separation process.[11] Its composition must be carefully optimized to achieve the desired retention, resolution, and peak shape.
-
Organic Modifier: Acetonitrile is generally preferred over methanol for analytes with a UV chromophore, such as 1,2,4-thiadiazole. This is due to its lower UV absorbance cutoff, which results in a more stable baseline and better sensitivity at low wavelengths.[12]
-
pH Control: The nitrogen atoms in the 1,2,4-thiadiazole ring can be protonated under acidic conditions.[2] This change in ionization state dramatically affects retention time and can lead to peak tailing due to interactions with residual silanol groups on the silica support. Therefore, controlling the mobile phase pH with a buffer is critical.[13] A buffer concentration of 10-50 mM is typically sufficient to provide adequate pH control without risking precipitation or instrument damage.[13][14] An acidic pH (e.g., pH 2.5-4.5) using a phosphate or formate buffer is often a good starting point to ensure consistent protonation and sharp peaks.
Detector Selection
The aromaticity of the 1,2,4-thiadiazole ring confers UV absorbance. A Photodiode Array (PDA) detector is the ideal choice as it allows for the determination of the optimal detection wavelength (λmax) for maximum sensitivity and can also assess peak purity.
Experimental Workflow and Protocols
This section details the step-by-step protocols for method development and subsequent validation.
Diagram: HPLC Method Development Workflow
Caption: A systematic workflow for HPLC method development and validation.
Protocol 1: Initial Method Development
-
Standard & Sample Preparation:
-
Prepare a 1.0 mg/mL stock solution of the 1,2,4-thiadiazole reference standard in a suitable solvent (e.g., methanol or acetonitrile).
-
Create a working standard of approximately 10-20 µg/mL by diluting the stock solution in the mobile phase.
-
Prepare unknown samples by dissolving them in the mobile phase to a similar target concentration. Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Initial Chromatographic Conditions:
| Parameter | Recommended Starting Condition | Rationale |
| Column | Phenyl-Hexyl (e.g., 4.6 x 150 mm, 5 µm) | Provides π-π interactions for enhanced selectivity of aromatic analytes.[8][10] |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) | Provides pH control to ensure consistent analyte ionization.[2][13] |
| Mobile Phase B | Acetonitrile | Good UV transparency and elution strength.[12] |
| Gradient (Scouting) | 5% to 95% B over 15 minutes | Quickly determines the approximate elution conditions. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides stable retention times. |
| Injection Volume | 10 µL | A typical starting volume. |
| Detection | PDA Detector, scan 200-400 nm | To determine λmax and assess peak purity. |
-
Method Optimization:
-
Analyze the results from the scouting gradient. If the peak elutes very early, a shallower gradient or lower starting %B is needed. If it elutes very late, a steeper gradient or higher starting %B may be required.
-
A useful rule of thumb is that a 10% decrease in the organic solvent content in the mobile phase results in an approximately 3-fold increase in retention time.[13][14]
-
Once a suitable retention time is achieved (typically between 3-10 minutes), the method can be converted to an isocratic one for simplicity and robustness, if resolution from other components allows.
-
Method Validation: Ensuring Trustworthiness
Method validation provides documented evidence that the procedure is suitable for its intended purpose.[15] The following parameters should be assessed according to ICH Q2(R1) guidelines.[3][16]
Validation Parameters and Acceptance Criteria
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | Ability to assess the analyte in the presence of other components (impurities, degradants).[17] | Peak is pure (PDA analysis) and well-resolved (Rs > 2.0) from adjacent peaks. |
| Linearity | Proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over a specified range. |
| Range | The interval providing acceptable accuracy, precision, and linearity.[3] | For assay: 80-120% of the target concentration. |
| Accuracy | Closeness of test results to the true value, expressed as % recovery.[17] | 98.0% - 102.0% recovery for spiked samples. |
| Precision (Repeatability) | Agreement between multiple measurements of the same sample under the same conditions.[3] | Relative Standard Deviation (%RSD) ≤ 2.0% for ≥6 replicate injections. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10. |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate). | %RSD of results should remain within acceptable limits (e.g., ≤ 2.0%). |
Protocol 2: Linearity, Accuracy, and Precision Validation
-
Linearity: Prepare at least five standard solutions covering 80% to 120% of the expected sample concentration. Inject each standard and construct a calibration curve by plotting peak area against concentration.
-
Accuracy: Prepare samples at three concentration levels (e.g., 80%, 100%, and 120%) by spiking a blank matrix with a known amount of the 1,2,4-thiadiazole standard. Prepare three replicates at each level. Calculate the percent recovery for each sample.
-
Precision (Repeatability): Prepare six individual samples at 100% of the target concentration. Alternatively, inject one sample six times. Calculate the %RSD of the peak areas.
Troubleshooting Common Chromatographic Issues
Even well-developed methods can encounter problems. A logical approach to troubleshooting is essential.
Diagram: Troubleshooting Logic for HPLC
Sources
- 1. Pharmacokinetic studies of a novel 1,2,4-thiadiazole derivative, inhibitor of Factor XIIIa, in the rabbit by a validated HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. welch-us.com [welch-us.com]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. actascientific.com [actascientific.com]
- 5. researchgate.net [researchgate.net]
- 6. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 7. waters.com [waters.com]
- 8. veeprho.com [veeprho.com]
- 9. "Characterization of Aromatic Stationary Phases for Uses in High Perfor" by Anastasia Davis [jagworks.southalabama.edu]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 12. welch-us.com [welch-us.com]
- 13. rjptonline.org [rjptonline.org]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
- 17. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Troubleshooting & Optimization
Technical Support Center: 5-(4-Chlorophenyl)-3-methyl-1,2,4-thiadiazole Synthesis
Status: Operational Ticket ID: CHEM-OPT-35-CL Assigned Specialist: Senior Application Scientist Topic: Yield Optimization & Troubleshooting for 3,5-Disubstituted 1,2,4-Thiadiazoles
Executive Summary & Route Selection
You are likely encountering low yields or regioisomeric mixtures because the synthesis of asymmetrical 1,2,4-thiadiazoles (specifically 3-methyl-5-aryl) is highly sensitive to the starting material "pairing."
Unlike symmetrical thiadiazoles (made by simple oxidative dimerization of thioamides), your target requires a Directed Oxidative Cyclization . The most robust, high-yield protocol established in recent literature (2024) is the Base-Mediated Tandem Thioacylation of Amidines .
The Critical Regiochemistry Rule
To obtain 5-(4-Chlorophenyl)-3-methyl-1,2,4-thiadiazole , you must strictly define your "Carbon Source":
-
C-3 Source: Must come from the Amidine (Acetamidine).
-
C-5 Source: Must come from the Thio-reagent (4-Chlorothiobenzoate/Dithiobenzoate).
Warning: If you reverse this (using 4-Chlorobenzamidine + Thioacetic acid), you will synthesize the inverse regioisomer: 3-(4-Chlorophenyl)-5-methyl-1,2,4-thiadiazole.
Optimized Synthetic Protocol
Recommended Route: Iodine-Mediated Cyclization of Thioacylamidines
This method minimizes byproduct formation (elemental sulfur) and avoids the harsh conditions of older perchlorate-based methods.
Reagents
-
Component A: Acetamidine Hydrochloride (1.2 equiv)
-
Component B: O-Methyl 4-chlorothiobenzoate (1.0 equiv)
-
Note: If commercial availability is low, synthesize from 4-chlorobenzonitrile via the Pinner reaction followed by thionation.
-
-
Base: Potassium tert-butoxide (KOtBu) or NaH (3.0 equiv)
-
Oxidant: Iodine (I2) (1.2 equiv)
-
Solvent: DMF (Anhydrous) or THF
Workflow Visualizer (DOT)
Caption: Step-wise workflow for the directed oxidative cyclization of acetamidine and thiobenzoate derivatives.
Step-by-Step Procedure
-
Activation: In a flame-dried flask under Argon, suspend Acetamidine HCl (1.2 mmol) in anhydrous DMF.
-
Deprotonation: Add KOtBu (3.0 mmol) at 0°C. Stir for 20 minutes to generate the free base.
-
Coupling: Add O-Methyl 4-chlorothiobenzoate (1.0 mmol) dropwise. Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 1 hour.
-
Checkpoint: TLC should show consumption of the thiobenzoate and formation of a polar intermediate (N-thioacylamidine).
-
-
Cyclization: Cool back to 0°C. Add Iodine (1.2 mmol) dissolved in DMF dropwise.
-
Completion: Stir at RT for 2–4 hours. The dark iodine color should fade to a light orange/yellow.
-
Workup: Quench with saturated aq. Na2S2O3 (sodium thiosulfate) to remove excess iodine. Extract with EtOAc.[1][2] Wash organic layer with water (3x) to remove DMF. Dry over Na2SO4 and concentrate.
Troubleshooting Guide (FAQs)
Issue 1: Low Yield (<30%)
Q: My reaction goes to completion, but the isolated yield is poor. A: This is usually due to hydrolysis of the intermediate or DMF retention .
| Potential Cause | Diagnostic | Solution |
| Wet Solvent | Product contains amide byproduct (4-chlorobenzamide). | Use strictly anhydrous DMF. The N-thioacylamidine intermediate hydrolyzes rapidly in the presence of water before cyclization. |
| Base Quality | Incomplete conversion of Acetamidine HCl. | Acetamidine HCl is hygroscopic. Dry it under vacuum over P2O5 before use. Ensure KOtBu is fresh (white, not yellow). |
| DMF Trapping | NMR shows DMF peaks; product is an oil instead of solid. | 1,2,4-thiadiazoles are weak bases and can "hold" DMF. Wash the organic layer 5 times with water or 5% LiCl solution during workup. |
Issue 2: Wrong Regioisomer
Q: NMR suggests I made 3-(4-chlorophenyl)-5-methyl-1,2,4-thiadiazole instead. A: You reversed the starting materials.
-
Your Error: Reacting 4-Chlorobenzamidine + Thioacetic acid (or ester).
-
The Fix: You must use Acetamidine (provides the Methyl) + 4-Chlorothiobenzoate (provides the Aryl). The nitrogen of the amidine attacks the sulfur of the thio-reagent, placing the amidine's carbon at position 3.
Issue 3: Incomplete Cyclization
Q: I see a persistent intermediate spot on TLC that won't convert to product. A: The oxidative closure is stalled.
-
Fix: Ensure the reaction is not too acidic. The reaction generates HI (hydroiodic acid) as a byproduct. Ensure you used enough base (3.0 equiv total) to neutralize the HCl from the starting material and the HI generated during cyclization.
-
Alternative: If I2 fails, switch to PIFA (Phenyliodine(III) bis(trifluoroacetate)) (1.1 equiv) in CH2Cl2. It is a stronger oxidant that drives difficult cyclizations.
Mechanistic Logic & Regioselectivity
Understanding the mechanism prevents errors. The reaction proceeds via an Intramolecular Dehydrogenative N-S Bond Formation .[3][4]
Caption: Mechanistic pathway showing the critical N-attack on the iodinated sulfur.
The nitrogen atom of the amidine moiety (originally H2N-C(Me)=NH) acts as the nucleophile attacking the oxidized sulfur atom. This locks the carbon attached to that nitrogen into the 3-position .
References
-
Antony, M. P., et al. (2024). "Transition-Metal-Free Synthesis of 3,5-Bis(het)aryl/arylaminothiadiazoles via Base-Mediated Tandem Thioacylation of Amidines."[3] The Journal of Organic Chemistry, 89(7), 4453–4460.
-
Source:
- Relevance: Defines the modern base-mediated thioacyl
-
-
Jatangi, N., et al. (2018). "I2-Mediated Oxidative C–N and N–S Bond Formations in Water: Synthesis of 3-Substituted 5-Amino-1,2,4-thiadiazoles."[3] The Journal of Organic Chemistry, 83(10), 5715–5723.
-
Source:
- Relevance: Validates Iodine (I2) as a robust, green oxidant for this specific ring closure.
-
- Goerdeler, J. (1970). "Acyl-isothiocyanate und Acyl-thioharnstoffe als Ausgangsstoffe für 1,2,4-Thiadiazole." Chemische Berichte.
-
Lin, J.-X., et al. (2024). "Sodium Carbonate Promotes a Facile Synthesis of 5-Amino-1,2,4-thiadiazoles."[3] The Journal of Organic Chemistry, 89(1), 101–110.[3]
-
Source:
- Relevance: Provides alternative green conditions if the I2/DMF route poses purific
-
Sources
Technical Support Center: Purification of 5-(4-Chlorophenyl)-3-methyl-1,2,4-thiadiazole
[1][2]
Status: Operational Ticket ID: T-ZN-124-PUR Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1][2]
Executive Summary & Chemical Context
Welcome to the technical support hub for 5-(4-Chlorophenyl)-3-methyl-1,2,4-thiadiazole . This guide addresses the purification challenges inherent to 1,2,4-thiadiazole synthesis, specifically targeting the removal of persistent impurities like elemental sulfur, unreacted thioamides, and homocoupled byproducts.[2]
Target Molecule Profile:
Module 1: Diagnostic Workflow
Before initiating purification, characterize your crude mixture to select the correct pathway.[2] 1,2,4-thiadiazoles are often synthesized via oxidative cyclization of thioacylamidines or the reaction of amidines with chlorothioformates.[2] These routes generate specific impurity profiles.[1]
Decision Matrix: Purification Strategy
Figure 1: Decision matrix for selecting the appropriate purification method based on crude impurity profile.
Module 2: Removing Elemental Sulfur (Critical)
The Issue: Oxidative cyclization protocols (e.g., using
Detection: Sulfur appears as a hydrophobic spot near the solvent front on TLC or as a singlet at
Protocol A: The Copper Scavenge (For small scale < 1g)
-
Dissolve the crude material in a non-polar solvent (DCM or Toluene).[1]
-
Add activated copper turnings (10-20% by weight of crude).
-
Tip: Activate copper by washing with dilute HCl, then water, then acetone, and drying.[2]
-
-
Stir vigorously at room temperature for 30–60 minutes. The copper surface will turn black (
).[1] -
Filter through a Celite pad to remove the copper.[1]
Protocol B: Phosphine Treatment (For large scale > 1g)
-
Mechanism: Triphenylphosphine (
) reacts with sulfur to form Triphenylphosphine sulfide ( ), which has very different polarity.[2]
-
Add 1.1 equivalents of
(relative to estimated sulfur content) to the reaction mixture.[1] -
Stir for 15 minutes.
-
Purification: The resulting
is much more polar.[1] It will remain in the mother liquor during recrystallization or can be easily separated via silica chromatography (it elutes later than the thiadiazole).[1]
Module 3: Recrystallization Guide
Recrystallization is the preferred method for 5-(4-chlorophenyl)-3-methyl-1,2,4-thiadiazole due to its aromatic, lipophilic nature.[1][2]
Solvent System Selection
| Solvent System | Ratio (v/v) | Suitability | Notes |
| Ethanol / Water | 4:1 to 1:1 | Excellent | Best for removing polar thioamide starting materials.[1][2] |
| Heptane / EtOAc | 10:1 | Good | Good for removing non-polar tars; product crystallizes upon cooling.[1][2] |
| Acetonitrile | Pure | Moderate | Useful if the product is highly crystalline; requires cooling to -20°C. |
Step-by-Step Protocol (Ethanol/Water)
-
Dissolution: Place the crude solid in a flask. Add Ethanol (95%) and heat to reflux (
).[2] Add just enough ethanol to dissolve the solid completely at boiling.[1] -
Hot Filtration (Optional): If insoluble black particles (metal residues) remain, filter the hot solution rapidly through a pre-warmed glass funnel.[2]
-
Nucleation: Remove from heat. While still hot, add warm water dropwise until a faint turbidity (cloudiness) persists.
-
Re-solubilization: Add a few drops of ethanol to clear the solution again.
-
Crystallization: Allow the flask to cool to room temperature slowly (wrap in foil/towel). Then, move to an ice bath (
) for 2 hours. -
Collection: Filter the white needles/plates. Wash with cold 50% EtOH/Water.[1]
Module 4: Chromatography (Troubleshooting)
If recrystallization fails to yield >98% purity, use Flash Column Chromatography.[2]
Common Separation Issue:
-
Problem: The product co-elutes with the 4-chlorobenzamide impurity.[1]
-
Fix: The amide is significantly more polar.[1] Ensure your column is not overloaded (<1% load).[1] If separation is poor, switch to DCM:MeOH (99:1) as the mobile phase; the amide will interact more strongly with silica in this system, improving resolution.[2]
Module 5: Frequently Asked Questions (FAQ)
Q1: My product is an oil, but it should be a solid. What happened?
Q2: I see a spot at the baseline of my TLC that won't move.
-
A: This is likely the hydrochloride salt of the thiadiazole (if HCl was used in synthesis) or metal salts.
Q3: How do I distinguish the 1,2,4-thiadiazole from a 1,3,4-thiadiazole regioisomer?
-
A:
H NMR is definitive.-
1,2,4-thiadiazole: The methyl group at C3 typically appears around 2.6 - 2.8 ppm .[1][2]
-
1,3,4-thiadiazole: If the methyl is at C2, the shift is similar, but the carbon NMR (
C) will show distinct ring carbon shifts.[2] -
Reference: 1,2,4-thiadiazole ring carbons appear at
ppm (C5) and ppm (C3).[1][2]
-
References
-
Synthesis and Properties of 1,2,4-Thiadiazoles. International Society for Research in Education and Science (ISRES).[2] (Overview of oxidative cyclization methods and stability). [2]
-
Removal of sulfur from a solvent extract. Trends in Analytical Chemistry. (Detailed protocols for Copper and chemical desulfurization).
-
Synthesis of 3,5-disubstituted 1,2,4-thiadiazoles. ResearchGate. (Methodologies involving oxidative dimerization of thioamides).[1][4]
-
PubChem Compound Summary: 5-chloro-3-methyl-1,2,4-thiadiazole. National Center for Biotechnology Information.[1][2] (Physical property analogs). [2]
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 5-(4-Chlorophenyl)-3-methyl-1,2,4-thiadiazole and all reagents before handling.
Sources
Addressing steric hindrance in chlorophenyl thiadiazole derivatives
Topic: Addressing Steric Hindrance in Synthesis & Application Status: Active | Tier: Level 3 (Advanced Methodology)
Executive Summary
Chlorophenyl thiadiazole derivatives (CP-TDZs) are privileged scaffolds in medicinal chemistry, known for their bioisosteric properties and lipophilicity. However, the steric bulk of the chlorine atom—particularly in ortho positions—combined with the electron-deficient nature of the thiadiazole ring creates significant barriers in both synthetic coupling and biological binding.
This guide addresses three critical bottlenecks:
-
Synthetic Stagnation: Failure of cross-coupling reactions due to steric shielding of the oxidative addition site.
-
Cyclization Failure: Incomplete ring closure during the formation of the thiadiazole core.
-
Solubility & Purification: Aggregation issues driven by restricted rotation (atropisomerism-like effects).
Module 1: Synthetic Troubleshooting (Cross-Coupling)
User Issue: "My Suzuki-Miyaura coupling between 2-chloro-1,3,4-thiadiazole and 2-chlorophenylboronic acid is stalling at <10% conversion. I see mostly homocoupling or dehalogenation."
Root Cause Analysis
This is a classic "double-deactivation" scenario.
-
Steric Shielding: The ortho-chloro substituent on the phenyl ring creates a "picket fence" effect, blocking the Palladium (Pd) center from approaching the carbon-boron bond.
-
Electronic Deactivation: The thiadiazole ring is electron-deficient, making the oxidative addition of the Pd catalyst slower compared to standard aryl halides.
-
Poisoning: Nitrogen atoms in the thiadiazole ring can coordinate to the Pd, displacing labile ligands and killing the catalyst.
Protocol: The "Bulky Ligand" Strategy
To overcome the steric barrier, you must use electron-rich, sterically demanding phosphine ligands. These ligands form a "glove" around the Pd, forcing the reaction forward while preventing nitrogen coordination.
Recommended Catalyst System:
-
Primary Choice: Pd(OAc)₂ + SPhos (or XPhos for extreme hindrance).
-
Why? SPhos facilitates oxidative addition into hindered chlorides and promotes reductive elimination via its bulky biaryl architecture.
Step-by-Step Optimized Protocol:
-
Pre-complexation (Critical): Do not mix everything at once.
-
Charge a dry vial with Pd(OAc)₂ (1.0 equiv) and SPhos (2.0 equiv).
-
Add anhydrous Toluene (or 1,4-Dioxane).
-
Stir at room temperature for 30 mins under Argon. The solution should turn from orange to yellow/pale, indicating active catalyst formation (
).
-
-
Substrate Addition:
-
Add the chlorophenyl boronic acid (1.5 equiv) and the halothiadiazole (1.0 equiv).
-
-
Base Selection:
-
Use
(3.0 equiv) suspended in the organic solvent with 5% water (v/v). -
Note: Avoid
for sterically hindered substrates; the phosphate base is more effective at activating the boronic acid in hindered environments.
-
-
Thermal Activation:
-
Heat to 100°C for 12–18 hours.
-
Data: Catalyst Performance Comparison
| Catalyst System | Yield (2-Cl-Phenyl) | Yield (4-Cl-Phenyl) | Steric Tolerance |
| <10% | 65% | Low | |
| 25% | 88% | Moderate | |
| 92% | 98% | High | |
| 89% | 95% | Very High |
Module 2: Core Construction (Cyclization)
User Issue: "I am trying to cyclize 4-(2-chlorophenyl)thiosemicarbazide into the aminothiadiazole, but I am isolating the open-chain intermediate or unidentified tars."
Root Cause Analysis
Steric hindrance from an ortho-chloro group distorts the transition state required for oxidative cyclization. Standard mild oxidants (like
Protocol: Dehydrative vs. Oxidative Cyclization
You must switch to "Force-Closure" conditions using strong dehydrating agents or Lewis Acids.
Method A: The Polyphosphate Ester (PPE) Route (Recommended) PPE acts as both a solvent and a dehydrating agent, forcing the carbonyl and hydrazine moieties together despite steric repulsion.
-
Preparation: Mix the thiosemicarbazide (1 equiv) with carboxylic acid (1 equiv).
-
Reagent: Add Polyphosphate Ester (PPE) (approx. 5-10 mL per gram of reactant).
-
Reaction: Heat to 80°C for 4 hours.
-
Quench: Pour onto crushed ice/water. The steric bulk usually aids precipitation here as the product is highly lipophilic.
-
Neutralization: Adjust pH to 8 with conc.
.
Method B: The
-
Suspend thiosemicarbazone in Ethanol.[1]
-
Add
(2.0 equiv) . -
Reflux for 1-3 hours.
-
Mechanism: The Fe(III) coordinates to the sulfur and the imine nitrogen, overcoming the steric twist by "clamping" the molecule into the reactive conformation.
Visualizing the Workflow
The following diagram illustrates the decision logic for overcoming steric barriers in CP-TDZ synthesis.
Caption: Decision tree for selecting synthetic conditions based on steric substitution patterns. Ortho-substitution requires specialized "Force Closure" or "Bulky Ligand" protocols.
Module 3: Structural & Biological FAQs
Q1: Why does my ortho-chlorophenyl thiadiazole show two spots on TLC even after purification? A: This is likely atropisomerism (or restricted rotation). The steric clash between the ortho-chloro atom and the thiadiazole sulfur/nitrogen creates a high rotational barrier.
-
Verification: Run a Variable Temperature (VT) NMR. If the peaks coalesce at high temperatures (>60°C), it is a conformational issue, not an impurity.
-
Action: Do not attempt further chromatography. The rotamers will re-equilibrate.
Q2: The compound precipitates immediately upon adding water to the DMSO stock during biological assays. A: Chlorophenyl thiadiazoles are extremely lipophilic (High LogP) and planar (stacking).
-
Troubleshooting:
-
Cosolvent: Increase DMSO concentration to 1-2% if the assay tolerates it.
-
Surfactant: Add 0.01% Tween-80 to the assay buffer before adding the compound. This prevents the formation of micro-aggregates which cause false positives (pan-assay interference).
-
Q3: Can I use microwave irradiation to speed up the hindered Suzuki coupling? A: Yes, but with caution.
-
Risk: Thiadiazoles can undergo thermal decomposition (sulfur extrusion) at very high temperatures (>150°C).
-
Protocol: Limit microwave cycles to 100°C for 20 minutes. If conversion is low, add fresh catalyst rather than increasing temperature.
References
-
Altenhoff, G., et al. (2003).[2] "An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides".[2] Angewandte Chemie International Edition.
-
Guram, A. S., et al. (2007).[3] "New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides". Journal of Organic Chemistry.
-
Tang, W., et al. (2014). "Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling". The Royal Society of Chemistry.
-
Serban, G., et al. (2018).[4] "2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents".[4] Drug Design, Development and Therapy.
-
Hu, Y., et al. (2010). "Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides". Molecules.
Sources
- 1. (PDF) A competitive reactivity study on the oxidative cyclization of thiosemicarbazones into 1,3,4-thiadiazoles [academia.edu]
- 2. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 3. New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides [organic-chemistry.org]
- 4. dovepress.com [dovepress.com]
Technical Support Center: Synthesis of 5-Aryl-1,2,4-Thiadiazoles
Welcome to the technical support center for the synthesis of 5-aryl-1,2,4-thiadiazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this important heterocyclic scaffold. Recognizing that synthetic challenges are rarely straightforward, this document moves beyond simple protocols to provide in-depth, mechanism-driven troubleshooting advice. Our goal is to empower you to not only solve common issues but also to understand their root causes, leading to more robust and reproducible synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for preparing 5-aryl-1,2,4-thiadiazoles, and what are their general pros and cons?
A1: The synthesis of 5-aryl-1,2,4-thiadiazoles is primarily achieved through a few robust methods, each with distinct advantages and potential pitfalls.
-
[3+2] Cycloaddition of Nitrile Sulfides: This is a classical and versatile method. Nitrile sulfides, which are transient 1,3-dipoles, are typically generated in situ from precursors like 1,3,4-oxathiazol-2-ones and trapped by a nitrile dipolarophile.[1][2] Its main advantage is the ability to construct unsymmetrically substituted thiadiazoles. However, it can be hampered by the thermal instability of the nitrile sulfide intermediate, which can decompose to elemental sulfur and a nitrile, reducing yields.[3]
-
Oxidative Dimerization of Thioamides: This approach is effective for creating symmetrically substituted 3,5-diaryl-1,2,4-thiadiazoles. It involves the oxidation of two equivalents of a thioamide to form the heterocyclic ring.[2][4] While often high-yielding for symmetrical products, it is not suitable for producing unsymmetrical derivatives and requires careful control of the oxidant to prevent side reactions.
-
Condensation of Amidines with Sulfur-Containing Reagents: Modern methods often involve the reaction of amidines with reagents like isothiocyanates or dithioesters, followed by an oxidative N-S bond formation.[5][6][7] These methods can offer high regioselectivity and milder reaction conditions, but may be sensitive to substrate scope and can sometimes stall at the intermediate stage without successful cyclization.[7]
Q2: I've isolated my product, but the NMR spectrum is complex, suggesting a mixture of isomers. Is this common?
A2: Yes, the formation of regioisomers is a well-documented challenge, particularly in methods aiming for unsymmetrically substituted 3,5-diaryl-1,2,4-thiadiazoles. For instance, in the cycloaddition of an aryl nitrile sulfide (Ar¹-C≡N⁺-S⁻) with an aryl nitrile (Ar²-C≡N), the desired product is the 3-Ar¹-5-Ar²-1,2,4-thiadiazole. However, a side reaction can occur where the nitrile sulfide decomposes and the resulting sulfur reacts with the starting nitrile (Ar¹-C≡N) to form a new nitrile sulfide, which can then dimerize or react with Ar¹-C≡N, leading to isomeric byproducts.[1] Careful analysis using techniques like 2D NMR or comparison with authenticated standards is crucial for structural confirmation.
Troubleshooting Guide: [3+2] Cycloaddition of Nitrile Sulfides
This method involves the thermal decomposition of a 5-aryl-1,3,4-oxathiazol-2-one to generate a reactive aryl nitrile sulfide, which is then trapped by a nitrile.
Caption: Desired cycloaddition pathway versus nitrile sulfide decomposition.
Problem 1: Low yield of the desired thiadiazole and significant formation of elemental sulfur.
Causality: This is the most common failure mode in this reaction. The nitrile sulfide intermediate is highly reactive and can readily decompose into elemental sulfur and the corresponding nitrile before it has a chance to undergo the desired cycloaddition.[3] This decomposition is a competitive process, and its rate is highly dependent on temperature and the concentration of the trapping agent (the dipolarophile).
Troubleshooting & Optimization:
-
Increase Dipolarophile Concentration: The cycloaddition is a bimolecular reaction. By increasing the concentration of the nitrile dipolarophile, you can favor the desired reaction kinetically. It is common to use the nitrile as the solvent or in a large excess (e.g., 10-40 equivalents).[1]
-
Optimize Temperature: While heat is required to generate the nitrile sulfide from the oxathiazolone precursor, excessive temperatures can accelerate the undesired decomposition pathway. The optimal temperature is a delicate balance.
-
Recommendation: Start at the lower end of the reported temperature range for your specific oxathiazolone (e.g., 120-140 °C) and monitor the reaction by TLC or LC-MS.[3]
-
-
Consider Microwave Irradiation: Microwave-assisted synthesis can provide rapid, uniform heating, which often shortens reaction times and can improve yields by minimizing the lifetime of the unstable intermediate.[8] This can be particularly effective at reducing the formation of sulfur byproducts.
Table 1: Comparison of Thermal vs. Microwave Conditions
| Parameter | Conventional Heating (Oil Bath) | Microwave Irradiation | Rationale |
| Reaction Time | Several hours | 10-30 minutes | Reduces time for decomposition.[8] |
| Temperature | 130-190 °C | 140-160 °C | More precise and rapid heating. |
| Typical Yield | 40-60% | 60-90% | Improved trapping efficiency.[8] |
| Byproducts | Significant sulfur formation | Reduced sulfur formation | Intermediate has a shorter lifetime. |
Problem 2: The reaction is sluggish and does not go to completion, even after prolonged heating.
Causality: The cycloaddition of nitrile sulfides is sensitive to the electronic nature of both the dipole and the dipolarophile. Electron-withdrawing groups on the nitrile dipolarophile generally accelerate the reaction, while electron-donating groups can make it sluggish.[1]
Troubleshooting & Optimization:
-
Verify Precursor Purity: The 1,3,4-oxathiazol-2-one precursor must be pure and dry. Impurities can interfere with the reaction, and any residual moisture can hydrolyze the precursor. These precursors are readily prepared from the corresponding carboxamide and chlorocarbonylsulfenyl chloride.[3]
-
Employ Activating Groups: If your synthetic route allows, using a nitrile with an electron-withdrawing group (e.g., ethyl cyanoformate, benzoyl cyanide) will significantly enhance its reactivity as a dipolarophile and can lead to excellent yields where other nitriles fail.[1][3]
-
Increase Temperature Incrementally: If the reaction is clean but slow, a modest increase in temperature (e.g., in 10 °C increments) may be necessary to achieve a reasonable reaction rate. Monitor carefully for the onset of sulfur precipitation, which would indicate that the decomposition pathway is beginning to dominate.
Troubleshooting Guide: Oxidative Cyclization Methods
These methods typically involve the formation of an N-S bond from an open-chain precursor, such as the dimerization of thioamides or the cyclization of thioacylamidines.
Caption: A decision-making workflow for optimizing oxidative cyclizations.
Problem 3: My reaction of an amidine with a dithioester stalls, isolating the open-chain adduct instead of the thiadiazole.
Causality: This issue arises when the final, intramolecular dehydrogenative N-S coupling step is not favored under the reaction conditions. The formation of the open-chain thioacylamidine intermediate is often facile, but the subsequent cyclization requires a specific base and solvent environment to proceed. For example, some base-mediated syntheses are proposed to proceed via a radical mechanism initiated by the solvent itself (e.g., DMF), which may not be efficient for all substrates.[7]
Troubleshooting & Optimization:
-
Choice of Base and Solvent: The base is not merely a proton scavenger; it can be integral to the N-S bond formation mechanism. While NaH in DMF is effective for many substrates, it may not be universally optimal.[7]
-
Protocol Suggestion: If NaH/DMF fails, consider switching to an alternative system. For example, an iodine-mediated oxidative system can be highly effective. A general protocol involves treating the thioacylamidine intermediate with molecular iodine in a suitable solvent.[6]
-
-
Atmosphere Control: Many of these dehydrogenative cyclizations are sensitive to air. While some modern "green" methods are designed to use O₂ as the terminal oxidant, others require strictly inert (N₂ or Ar) atmospheres to prevent unwanted side reactions.[4][7] Ensure your reaction setup is appropriate for the specific literature procedure you are following.
-
Use of a Dedicated Oxidant: Rather than relying on base/solvent effects, the direct addition of a mild oxidant can cleanly promote the final ring-closing step.
-
Recommended Oxidants: Phenyliodine(III) bis(trifluoroacetate) (PIFA) and molecular iodine (I₂) are well-documented for mediating intramolecular S-N bond formation in related systems, often providing rapid and high-yielding conversions.[6]
-
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 3-Aryl-5-ethoxycarbonyl-1,2,4-thiadiazole
This protocol is adapted from methodologies that leverage microwave heating to improve yields and reduce reaction times for nitrile sulfide cycloadditions.[8]
-
Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the 5-aryl-1,3,4-oxathiazol-2-one (1.0 mmol, 1.0 eq).
-
Add Dipolarophile: Add ethyl cyanoformate (5.0 mL, ~50 eq). The large excess serves as both the reactant and a high-boiling solvent.
-
Reaction Setup: Seal the vial with a septum cap. Place it in the cavity of a scientific microwave reactor.
-
Microwave Program: Set the reaction temperature to 150 °C, the pre-stirring time to 30 seconds, and the hold time to 20 minutes.
-
Work-up: After the reaction is complete and the vial has cooled to room temperature, open the vial in a fume hood. Concentrate the reaction mixture under reduced pressure to remove the excess ethyl cyanoformate.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure 3-aryl-5-ethoxycarbonyl-1,2,4-thiadiazole.
Protocol 2: Iodine-Mediated Oxidative Dimerization of Thiobenzamide in Water
This protocol provides an environmentally benign route to symmetrical 3,5-diaryl-1,2,4-thiadiazoles using water as the solvent and molecular oxygen as the terminal oxidant.[4]
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a reflux condenser (open to the air via a balloon filled with O₂ or simply an open top), add thiobenzamide (1.0 mmol, 1.0 eq), iodine (0.1 mmol, 0.1 eq), and deionized water (5 mL).
-
Heating: Heat the suspension to 100 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC (e.g., hexane/ethyl acetate 4:1). The reaction is typically complete within 5-8 hours.
-
Work-up: Cool the reaction mixture to room temperature. Collect the solid product by vacuum filtration.
-
Purification: Wash the solid with cold water and then a small amount of cold ethanol to remove residual starting material and iodine. The product, 3,5-diphenyl-1,2,4-thiadiazole, is often obtained in high purity without the need for column chromatography.
References
-
Howe, R. K., & Franz, J. E. (1974). Nitrile sulfides. Synthesis of 1,2,4-thiadiazoles. The Journal of Organic Chemistry, 39(7), 962–964. [Link]
-
Argyropoulos, N. G., Alexandrou, N. E., & Nicolaides, D. N. (1986). Synthesis of 5-acyl-1,2,4-thiadiazoles by cycloaddition of nitrile sulfides to acylcyanides. Arkat USA. [Link]
-
Fordyce, E. A. F., Morrison, A. J., Sharp, R. D., & Paton, R. M. (2010). Microwave-Induced Generation and Reactions of Nitrile Sulfides: An Improved Method for the Synthesis of Isothiazoles and 1,2,4-Thiadiazoles. Tetrahedron, 66(38), 7192-7197. [Link]
-
Borg, S., & Taylor, M. (2015). Transition-metal-free S–N bond formation: synthesis of 5-amino-1,2,4-thiadiazoles from isothiocyanates and amidines. New Journal of Chemistry, 39(10), 7562-7565. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-thiadiazoles. [Link]
-
Franz, J. E., & Howe, R. K. (1974). Nitrile sulfides. Synthesis of 1,2,4-thiadiazoles. The Journal of Organic Chemistry, 39(7), 962. [Link]
-
ISRES Publishing. (2021). Thiadiazoles and Their Properties. Current Studies in Basic Sciences, Engineering and Technology. [Link]
-
Antony, M. P., Chakravarthy, J. A. S., & Ila, H. (2024). Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles via NaH–DMF-Promoted Dehydrogenative Intramolecular N–S Bond Formation. The Journal of Organic Chemistry, 89(8), 4453-4460. [Link]
-
Thieme. (n.d.). Product Class 12: 1,3,4-Thiadiazoles. Science of Synthesis. [Link]
-
Chen, J., Lu, J., & Li, Z. (2014). Green synthesis of 1,2,4-thiadizoles from thioamides in water using molecular oxygen as an oxidant. Chinese Chemical Letters, 25(9), 1263-1266. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. isres.org [isres.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Green synthesis of 1,2,4-thiadizoles from thioamides in water using molecular oxygen as an oxidant [html.rhhz.net]
- 5. Transition-metal-free S–N bond formation: synthesis of 5-amino-1,2,4-thiadiazoles from isothiocyanates and amidines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. 1,2,4-Thiadiazole synthesis [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Validation & Comparative
Diagnostic Vibrational Spectroscopy of 1,2,4-Thiadiazole Scaffolds
Topic: FTIR Characteristic Peaks of 1,2,4-Thiadiazole Ring Systems Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Spectroscopists, and Drug Discovery Scientists
Executive Summary
The 1,2,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, serving as a bioisostere for pyrimidines and thiazoles in kinase inhibitors and GPCR ligands. However, its synthesis often yields isomeric mixtures (e.g., 1,3,4-thiadiazoles or linear byproducts). Reliance solely on NMR can be ambiguous due to the lack of ring protons in fully substituted derivatives.
This guide provides an objective analysis of the 1,2,4-thiadiazole vibrational signature , comparing its diagnostic performance against its primary structural alternatives. It establishes a self-validating spectral framework to confirm ring closure and isomeric identity.
Part 1: The Vibrational Fingerprint (1,2,4-Thiadiazole)
The 1,2,4-thiadiazole ring (
Core Characteristic Bands
The following assignments are the primary diagnostic markers for the 1,2,4-thiadiazole nucleus.
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Diagnostic Value |
| 1590 – 1640 | Strong | High. Primary indicator of ring unsaturation. Often appears as a doublet if substituents are conjugated. | |
| 810 – 890 | Medium/Weak | Critical. This band distinguishes the 1,2,4-isomer (contains N-S) from the 1,3,4-isomer (contains C-S-C only). | |
| Ring Breathing (Skeletal) | 900 – 1050 | Medium | Moderate. Sensitive to substitution pattern. Often sharper than alkyl bending modes. |
| 600 – 700 | Weak | Low. Often obscured by fingerprint noise; less diagnostic than the N-S band. | |
| 730 – 770 | Strong | High (if unsubstituted). Characteristic of the aromatic proton (if C3 or C5 is unsubstituted). |
Expert Insight: The "N-S" Marker
The most distinct feature of the 1,2,4-thiadiazole system is the N-S bond , which is absent in 1,3,4-thiadiazoles and thiazoles. While the C=N stretch is the strongest peak, it often overlaps with amide I bands or phenyl ring modes. The N-S stretching vibration (~820–890 cm⁻¹) is the "fingerprint" confirmation of the specific 1,2,4-topology.
Part 2: Comparative Analysis (Alternatives)
To validate the synthesis of a 1,2,4-thiadiazole, one must rule out the formation of its thermodynamic isomers.
Alternative: 1,3,4-Thiadiazole[1][2][3][4][5][6]
-
Structural Difference: Symmetric arrangement of heteroatoms (S at position 1, N at 3,4). Contains C-S-C bonds but no N-S bond .
-
Spectral Distinction:
-
Symmetry Rule: Due to higher symmetry (
), the 1,3,4-isomer has fewer IR-active bands than the 1,2,4-isomer. -
Missing Band: The 1,3,4-isomer lacks the 820–890 cm⁻¹ N-S band .
-
Ring Breathing: The 1,3,4-ring breathing mode is often very intense and shifted slightly higher (~960–1000 cm⁻¹) compared to the 1,2,4-system.
-
Alternative: Thiazole / Isothiazole[7]
-
Structural Difference: Thiazole (1,3-position) vs Isothiazole (1,2-position).
-
Spectral Distinction:
-
Thiazole: Lacks the N-N or N-S adjacent bonds found in thiadiazoles. The C=N stretch is often lower in frequency (~1550 cm⁻¹).
-
Isothiazole: Contains an N-S bond, making it spectrally similar to 1,2,4-thiadiazole in the fingerprint region. Differentiation requires observing the
absence, though this is difficult in IR. Recommendation: Use 13C NMR for this specific differentiation.
-
Summary of Differences
| Feature | 1,2,4-Thiadiazole | 1,3,4-Thiadiazole (Alternative) | Linear Hydrazone (Precursor) |
| Symmetry | Low ( | High ( | None |
| Present (~850 cm⁻¹) | Absent | Absent | |
| Sharp, ~1620 cm⁻¹ | Sharp, ~1630 cm⁻¹ | Broad/Shifted (if C=N-N=C) | |
| Absent (in ring) | Absent (in ring) | Present (3200-3400 cm⁻¹) |
Part 3: Experimental Protocol
To obtain a spectrum capable of resolving the weak N-S diagnostic band, the following protocol is required.
Method: High-Resolution Transmission FTIR
Note: ATR (Attenuated Total Reflectance) is convenient but often suppresses weak fingerprint bands (like the N-S stretch) due to path length limitations. For structural confirmation, Transmission mode is superior.
Step-by-Step Workflow:
-
Sample Preparation (Drying):
-
1,2,4-thiadiazoles can be hygroscopic. Dry the sample under vacuum at 40°C for 4 hours to remove water (which absorbs at 1640 cm⁻¹ and obscures the C=N peak).
-
-
Matrix Preparation (KBr Pellet):
-
Mix 1.5 mg of sample with 250 mg of spectroscopic grade KBr.
-
Grind in an agate mortar until a fine, non-reflective powder is achieved (particle size < 2 µm to minimize scattering).
-
-
Pellet Pressing:
-
Press at 8–10 tons for 2 minutes under vacuum (to remove trapped air/water).
-
Quality Check: The pellet must be translucent.
-
-
Acquisition:
-
Resolution: 2 cm⁻¹ (Critical for resolving closely spaced aromatic peaks).
-
Scans: Minimum 64 scans to improve Signal-to-Noise ratio in the fingerprint region.
-
Range: 4000 – 400 cm⁻¹.[1]
-
Part 4: Decision Logic & Visualization
The following diagram illustrates the logical pathway to confirm the 1,2,4-thiadiazole structure using spectral data.
Caption: Diagnostic decision tree for distinguishing 1,2,4-thiadiazole from precursors and isomers using FTIR spectral markers.
Structural Visualization of Vibrational Modes[9]
Caption: Structural map highlighting the diagnostic N-S (red) and C=N (green) vibrational centers.
References
-
NIST Chemistry WebBook. 1,2,4-Thiadiazole, 5-amino- IR Spectrum. National Institute of Standards and Technology.[2] [Link]
-
Rao, C. N. R., & Venkataraghavan, R. (1964). Infrared spectra of organosulphur compounds.[3][4] Canadian Journal of Chemistry, 42(1), 43-50. [Link]
-
Benedetti, E., et al. (1965). Infrared and Raman spectra of 1,2,5-thiadiazole.[5][6][1] Spectrochimica Acta, 22, 1699. (Cited for comparative N-S bond assignment). [Link]
-
Matysiak, J. (2020). Structural Features of 1,3,4-Thiadiazole-Derived Ligands. Molecules, 25(16), 3628. (Comparative data for 1,3,4-isomer). [Link]
Sources
Purity Verification Methods for Synthesized Thiadiazoles: A Comparative Technical Guide
Executive Summary
Thiadiazoles (specifically the 1,3,4- and 1,2,4- regioisomers) are privileged scaffolds in medicinal chemistry, serving as bioisosteres for pyrimidines and oxadiazoles. However, their synthesis—often involving the cyclization of thiosemicarbazides or hydrazides—is prone to regioisomeric ambiguity and non-chromophoric contamination .
This guide objectively compares the three primary pillars of purity verification: UHPLC-MS (Routine QC), qNMR (Absolute Quantification), and SC-XRD (Structural Certainty). While HPLC remains the industry standard for throughput, this guide argues that qNMR is the superior method for early-stage lead validation due to its ability to detect inorganic salts and residual solvents that HPLC misses.
Part 1: The Synthetic Challenge (Impurity Origins)
To verify purity, one must understand the impurity profile.[1] The synthesis of 1,3,4-thiadiazoles typically proceeds via the cyclization of hydrazine derivatives. A critical failure mode is the Ambident Nucleophile Problem .
Depending on the pH and reagents (e.g.,
Visualization: Impurity Genesis in Thiadiazole Synthesis
The following diagram illustrates the mechanistic divergence that necessitates rigorous structural verification.
Caption: Mechanistic divergence in thiosemicarbazide cyclization leading to regioisomeric impurities.
Part 2: Comparative Analysis of Methods
Method A: UHPLC-PDA-MS (The Sensitivity Standard)
High-Performance Liquid Chromatography coupled with Photodiode Array and Mass Spectrometry is the standard for detecting trace organic impurities (
-
Mechanism: Separation based on polarity (C18 stationary phase) followed by UV absorption and m/z detection.
-
Thiadiazole Specifics: 1,3,4-thiadiazoles are polar.[2] Standard C18 columns often require ion-pairing agents (TFA) or HILIC modes to retain simple derivatives.
-
Blind Spot: Cannot detect inorganic salts (e.g., sodium phosphate from workup) or residual solvents (e.g., DMSO/DMF), leading to inflated purity values.
Method B: qNMR (The Absolute Quantifier)
Quantitative Nuclear Magnetic Resonance (
-
Mechanism: Molar response is uniform for all protons.
-
Thiadiazole Specifics: The C2/C5 protons on the thiadiazole ring appear in a distinct downfield region (8.5–10.0 ppm), usually free from aliphatic overlap.
-
Advantage: Detects everything with protons (solvents, precursors) and does not require a reference standard of the analyte itself.
Method C: SC-XRD (The Structural Gold Standard)
Single-Crystal X-Ray Diffraction provides the 3D atomic arrangement.
-
Role: Not for routine batch purity, but essential for Regioisomer Confirmation (Z/E geometry and 1,2,4 vs 1,3,4 ring structure) during method development.
Part 3: Experimental Protocols
Protocol 1: Routine Purity by UHPLC-MS
Best for: Final product QC and detecting organic side-products.
-
Sample Prep: Dissolve 1.0 mg thiadiazole in 1 mL MeOH:Water (50:50). Filter through 0.22 µm PTFE.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 2.1mm, 1.8 µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid (improves ionization for MS).
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 8 minutes. Flow: 0.4 mL/min.
-
Detection:
-
UV: 254 nm (aromatic ring) and 280 nm.
-
MS: ESI+ mode, scan range 100–600 m/z.
-
-
System Suitability: Tailing factor must be < 1.5 (Thiadiazoles often tail due to N-interaction with silanols).
Protocol 2: Absolute Purity by qNMR (Internal Standard Method)
Best for: Establishing potency of reference standards.
Reagents:
-
Internal Standard (IS): Maleic Acid (TraceCERT® grade) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB). Note: Maleic acid gives a clean singlet at ~6.3 ppm, usually clear of thiadiazole aromatics.
-
Solvent: DMSO-
(Thiadiazoles have poor solubility in ).
Procedure:
-
Weighing: Accurately weigh ~10 mg of sample (
) and ~5 mg of Internal Standard ( ) into the same vial using a microbalance (readability 0.001 mg). -
Dissolution: Add 0.6 mL DMSO-
. Vortex until fully dissolved. -
Acquisition Parameters (Crucial):
-
Pulse Angle: 90°.
-
Relaxation Delay (
): Must be of the slowest relaxing proton (typically 30–60 seconds). Failure here is the #1 cause of error. -
Scans: 16 or 32 (for S/N > 150).
-
Spectral Width: 20 ppm (to catch downfield NH/OH protons).
-
-
Calculation:
Where =Integral, =Number of protons, =Molecular Weight, =Mass, =Purity of IS.[3][4][5][6]
Part 4: Data Summary & Decision Matrix
Performance Comparison Table
| Feature | UHPLC-MS | qNMR | SC-XRD |
| Primary Output | Chromatographic Purity (%) | Absolute Weight Purity (%) | 3D Structural Identity |
| Sensitivity (LOD) | High (~0.05 µg/mL) | Moderate (~1 mg required) | N/A (Requires Crystal) |
| Specificity | High (Separates isomers) | High (Distinct shifts) | Absolute |
| Speed | 15 min/sample | 30-60 min/sample | 2-24 Hours |
| Blind Spots | Inorganic salts, moisture | Non-protonated impurities | Amorphous material |
| Cost per Run | Low | Low (after instrument cost) | High |
Decision Workflow
Use this logic flow to select the correct verification method for your stage of development.
Caption: Analytical decision matrix for thiadiazole characterization.
References
-
Sipkina, N. Yu, et al. (2019).[7] Development and Validation of a New HPLC Method for Quantification of a Novel Antifungal Drug Based on 1,3,4-Thiadiazole and its Impurities. Chromatographia.
-
Holzgrabe, U., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.
-
Al-Mughaid, H., et al. (2023).[3] First X-ray Crystal Structure Characterization... of Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. International Journal of Molecular Sciences.
-
Burbure, N., et al. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10. ACG Publications.
-
Siwek, A., et al. (2011). Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives. Medicinal Chemistry Research.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. isres.org [isres.org]
- 3. jocpr.com [jocpr.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubsapp.acs.org [pubsapp.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Development and Validation of a New HPLC Method for Quantification of a Novel Antifungal Drug Based on 1,3,4-Thiadiazole and its Impurities [agris.fao.org]
High-Resolution Structural Validation of p-Chlorophenyl-1,3,4-Thiadiazole Intermediates
A Comparative Analytical Guide for Medicinal Chemists
Executive Summary
The 2-amino-5-(4-chlorophenyl)-1,3,4-thiadiazole scaffold is a critical pharmacophore in modern drug discovery, serving as a precursor for antimicrobial and anticancer agents. However, its synthesis is prone to regioisomeric ambiguity (1,3,4-thiadiazole vs. 1,2,4-triazole) and byproduct contamination (1,3,4-oxadiazole).
This guide objectively compares the Acid Dehydration (POCl₃) and Oxidative Cyclization synthetic routes, providing a definitive, multi-modal analytical protocol to validate structural integrity. We move beyond basic characterization to demonstrate why an Integrated Spectral Analysis (ISA) outperforms standard 1D-NMR for this specific intermediate.
Part 1: Synthetic Route Comparison & Impurity Profiling
To validate a structure, one must first understand the potential impurities generated by the synthesis. We compare the two dominant industrial methods.
| Feature | Method A: Acid Dehydration (POCl₃) | Method B: Oxidative Cyclization (FeCl₃) |
| Precursors | p-Chlorobenzoic acid + Thiosemicarbazide | p-Chlorobenzaldehyde thiosemicarbazone |
| Mechanism | Dehydrative Cyclization | Oxidative Dehydrogenation |
| Primary Yield | High (80-95%) | Moderate (60-75%) |
| Major Impurity | 1,3,4-Oxadiazole (via O-attack) | 1,2,4-Triazole (via N-attack) |
| Validation Focus | Distinguishing S vs. O ring incorporation | Distinguishing regioisomers |
| Recommendation | Preferred for scale-up due to higher regioselectivity. | Useful only when avoiding acidic conditions. |
Visualizing the Synthetic Pathway (POCl₃ Method)
The following diagram illustrates the mechanism and the critical "fork in the road" where impurities form.
Figure 1: Reaction mechanism for POCl₃-mediated synthesis, highlighting the critical divergence between thiadiazole and oxadiazole formation.
Part 2: Analytical Validation Protocols
Standard 1D ¹H-NMR is often insufficient because the thiadiazole ring lacks protons, and the amino protons are exchangeable. We propose a Self-Validating Integrated Protocol .
Protocol A: High-Fidelity NMR Characterization
Objective: Confirm the p-chlorophenyl substitution pattern and ring closure.
Experimental Parameters:
-
Solvent: DMSO-d₆ (Chloroform-d is often poor for solubility).
-
Frequency: 400 MHz minimum.
-
Temperature: 298 K.
Data Table: Diagnostic Chemical Shifts
| Nucleus | Assignment | Chemical Shift (δ ppm) | Multiplicity | Coupling (J) | Validation Logic |
| ¹H | NH₂ (Amine) | 7.40 – 7.60 | Broad Singlet | - | Disappears with D₂O shake; proves primary amine. |
| ¹H | Ar-H (m-Cl) | 7.61 | Doublet | 8.6 Hz | Part of AA'BB' system; confirms para-substitution. |
| ¹H | Ar-H (o-Cl) | 7.78 | Doublet | 8.6 Hz | Downfield shift due to thiadiazole electron withdrawal. |
| ¹³C | C=N (C2) | 168.5 | Singlet | - | Diagnostic for C-NH₂ attachment. |
| ¹³C | C=N (C5) | 156.0 - 159.0 | Singlet | - | Diagnostic for C-Aryl attachment. |
| ¹³C | Ar-C (C-Cl) | 135.0 - 136.0 | Singlet | - | Confirms chlorination remains intact. |
Critical Insight: If you observe a singlet around 8.5-9.0 ppm , your cyclization failed, and you likely have the uncyclized hydrazine carbothioamide intermediate.
Protocol B: IR Spectroscopy for Heterocycle Confirmation
Objective: Distinguish between Thiadiazole (C-S) and Oxadiazole (C-O) byproducts.
-
Prepare KBr Pellet: Mix 1 mg sample with 100 mg KBr.
-
Scan Range: 4000–400 cm⁻¹.
-
Key Diagnostic Bands:
-
C=N Stretch: 1600–1605 cm⁻¹ (Strong).
-
C-S-C Stretch: 680–715 cm⁻¹ (This band is absent in oxadiazoles).
-
NH₂ Stretch: 3100–3300 cm⁻¹ (Doublet).
-
Protocol C: Melting Point as a Purity Check
The melting point of 2-amino-5-(4-chlorophenyl)-1,3,4-thiadiazole is distinctively high.
-
Target Range: 229–233 °C [1].
-
Failure Mode: A melting point below 215 °C indicates significant contamination with the uncyclized intermediate or the oxadiazole derivative.
Part 3: The Validation Decision Matrix
Use this logic flow to objectively accept or reject synthesized batches.
Figure 2: Step-by-step decision tree for structural validation, prioritizing rapid exclusion methods (MP) before expensive spectral analysis.
Part 4: Experimental Methodology (POCl₃ Route)
To ensure reproducibility, follow this optimized protocol derived from comparative literature analysis [2].
-
Reagents: Mix p-chlorobenzoic acid (0.01 mol) and thiosemicarbazide (0.01 mol).
-
Cyclization: Add POCl₃ (5 mL) slowly at 0°C.
-
Reflux: Heat to 80–90°C for 3–4 hours. Monitor via TLC (Ethyl Acetate:Hexane 3:7).
-
Quenching: Cool to room temperature. Pour slowly onto crushed ice with stirring.
-
Neutralization: Adjust pH to 8–9 using 50% KOH solution. Caution: Exothermic.
-
Isolation: Filter the precipitate, wash with cold water.
-
Purification: Recrystallize from Ethanol/DMF (1:1).
Yield Expectation: 75–85%. Appearance: White to off-white crystalline solid.
References
-
Sigma-Aldrich. (n.d.). 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole Product Specification. Retrieved from
-
Arabian Journal of Chemistry. (2022). Optimized POCl3-assisted synthesis of 2-amino-1,3,4-thiadiazole derivatives. Retrieved from
-
Molecules. (2010).[1] Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Retrieved from
-
NIST Chemistry WebBook. (n.d.). Infrared Spectrum of 2-Amino-5-substituted-1,3,4-thiadiazoles. Retrieved from
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-(4-Chlorophenyl)-3-methyl-1,2,4-thiadiazole
As researchers and developers at the forefront of science, our responsibility extends beyond discovery to the entire lifecycle of the chemical entities we handle. The proper management and disposal of research compounds like 5-(4-Chlorophenyl)-3-methyl-1,2,4-thiadiazole are paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed operational and disposal plan, grounded in scientific principles and regulatory standards.
Hazard Assessment and Profile: A Precautionary Approach
Structural Analogues Analysis:
-
5-Chloro-3-(4-chlorophenyl)-1,2,4-thiadiazole : This very close analogue is classified as harmful if swallowed, a skin and eye irritant, and harmful if inhaled.[1]
-
5-Chloro-3-methyl-1,2,4-thiadiazole : This compound, sharing the core ring structure, is known to be harmful if swallowed and can cause serious eye damage.[2][3]
-
Chlorinated Aromatic/Heterocyclic Compounds : As a class, these molecules can exhibit environmental persistence and require specific disposal methods to prevent the formation of toxic byproducts during decomposition.[4][5]
-
Biologically Active Thiadiazoles : The thiadiazole scaffold is a common feature in compounds designed for biological activity, including cytotoxic and antiviral agents, indicating that this compound should be presumed to be biologically active.[6][7]
Based on this evidence, 5-(4-Chlorophenyl)-3-methyl-1,2,4-thiadiazole must be handled and disposed of as a hazardous chemical waste. The following table summarizes its presumed hazard profile.
| Hazard Classification (Presumed) | GHS Hazard Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
The Regulatory Imperative: RCRA and "Cradle-to-Grave" Responsibility
The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[8][9] RCRA establishes a "cradle-to-grave" system, meaning the generator of the waste is responsible for its safe management from the moment it is created until its final, environmentally sound disposal.[10][11]
As the generator, your laboratory must assume that 5-(4-Chlorophenyl)-3-methyl-1,2,4-thiadiazole and any materials contaminated with it are hazardous waste. This waste must not be disposed of in standard trash or down the drain.[12]
Core Disposal Workflow: From Generation to Collection
The following diagram outlines the essential decision-making process for managing waste streams containing 5-(4-Chlorophenyl)-3-methyl-1,2,4-thiadiazole.
Caption: Waste Management Workflow for 5-(4-Chlorophenyl)-3-methyl-1,2,4-thiadiazole.
Detailed Disposal Protocols
Adherence to a systematic protocol is essential. Always handle this compound and its waste streams wearing appropriate Personal Protective Equipment (PPE):
-
Hand Protection : Nitrile gloves.
-
Eye Protection : Safety glasses with side shields or goggles.
-
Body Protection : A standard laboratory coat.
-
Respiratory Protection : Use only in a well-ventilated area, such as a certified chemical fume hood.[13][14]
This material is considered a P-listed or U-listed hazardous waste under RCRA if it meets specific criteria, but at a minimum, it is a characteristic hazardous waste due to its toxicity.
-
Do Not Attempt to Neutralize : Chemical neutralization can be dangerous and is not a substitute for proper disposal.
-
Original Container : Whenever possible, dispose of the compound in its original, clearly labeled container.[12]
-
Secure Packaging : Ensure the container cap is tightly sealed. Place the container in a secondary plastic bag and seal it.
-
Labeling : Attach a hazardous waste label to the outer bag. Fill it out completely with:
-
The full chemical name: "5-(4-Chlorophenyl)-3-methyl-1,2,4-thiadiazole"
-
The approximate quantity.
-
The date of accumulation.
-
All relevant hazard pictograms (e.g., exclamation mark, health hazard).
-
-
Storage : Place the labeled container in your lab's designated Satellite Accumulation Area (SAA) for hazardous solid waste.
-
Disposal : Arrange for pickup through your institution's Environmental Health & Safety (EHS) department.
This category includes items like gloves, weighing papers, bench protectors, and contaminated silica gel.
-
Segregation : Collect all solid waste contaminated with this compound in a dedicated, lined container. This is typically a rigid container or a pail lined with a heavy-duty clear plastic bag.
-
Labeling : The container must be clearly labeled as "Hazardous Waste" and list "5-(4-Chlorophenyl)-3-methyl-1,2,4-thiadiazole" as a primary contaminant.
-
Accumulation : Keep the container sealed when not in use. Store it in the SAA.
-
Disposal : Once the container is 3/4 full, seal the bag/container and request a pickup from EHS.
This includes reaction mixtures, mother liquors, and chromatography fractions containing the compound, especially when dissolved in halogenated solvents (e.g., dichloromethane, chloroform).
-
Segregation is Key : Designate a specific waste container for "Halogenated Organic Liquid Waste." Never mix this with non-halogenated, aqueous, or reactive waste streams. The rationale is that disposal methods, particularly incineration, differ significantly for halogenated compounds to manage the formation of acidic gases like HCl.[4]
-
Container : Use a chemically resistant container (e.g., HDPE or glass) with a secure screw cap. It must be stored within secondary containment (e.g., a plastic tub) to contain potential leaks.
-
Labeling : Clearly label the container with "Hazardous Waste - Halogenated Organic Liquids." List all components, including solvents and "5-(4-Chlorophenyl)-3-methyl-1,2,4-thiadiazole."
-
Accumulation : Keep the container capped at all times except when adding waste. Store in the SAA.
-
Disposal : Request a pickup from EHS when the container is 3/4 full.
In the event of a spill, prioritize safety and containment.
-
Alert Personnel : Immediately notify others in the area.
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate and contact EHS.
-
Control Spill (If Safe) : For small, manageable spills within a fume hood:
-
Ensure you are wearing full PPE.
-
Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[13]
-
Do not use combustible materials like paper towels as the primary absorbent.
-
-
Collection : Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontamination : Wipe the spill area with a suitable solvent (e.g., ethanol or acetone), collecting the wipes as contaminated solid waste.
-
Disposal : Label and dispose of the cleanup materials as hazardous solid waste according to Protocol 4.2.
An "empty" container that held this compound is not considered regular trash. It must be triple-rinsed.
-
Triple Rinse : Rinse the container three times with a suitable solvent (e.g., acetone or methanol).
-
Collect Rinsate : The rinsate from all three washes is considered hazardous liquid waste. It must be collected and added to the appropriate halogenated or non-halogenated liquid waste stream.[12]
-
Deface Label : Completely remove or deface the original chemical label on the now-rinsed container.
-
Final Disposal : The triple-rinsed, defaced container can typically be disposed of in the laboratory's broken glass box or regular trash, per your institution's policy.
By adhering to these rigorous protocols, you uphold your professional duty to ensure a safe and compliant laboratory environment, demonstrating that scientific excellence and operational safety are inextricably linked.
References
-
European Chemicals Agency (ECHA). Substance Information for 4-(4-chloro-1,2,5-thiadiazol-3-yl)morpholine. [Online] Available at: [Link]
-
El-Sayed, N. N. E., et al. (2022). Elaborating 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Scaffold with A P-Tolyl Sulfonamide Moiety Enhances Cytotoxic Activity. Molecules, 27(19), 6569. [Online] Available at: [Link]
-
ALS Global. (2023). Waste Characterization Regulations: A Guide to Compliance with the RCRA. [Online] Available at: [Link]
-
National Environmental Trainers. RCRA Regulations Explained. [Online] Available at: [Link]
-
HazChem Environmental. RCRA: Resource Conservation & Recovery Act. [Online] Available at: [Link]
-
PubChem. 5-Chloro-3-methyl-1,2,4-thiadiazole. National Center for Biotechnology Information. [Online] Available at: [Link]
-
AERU. Cis-5-(4-chlorophenyl)-dihydro-3-phenyl-3-(1H-1,2,4-triazole-1-ylmethyl)-2-3H-furanone (Ref: RH-9129). University of Hertfordshire. [Online] Available at: [Link]
-
Molecules. (2010). Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. [Online] Available at: [Link]
-
ResearchGate. (2010). Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. [Online] Available at: [Link]
-
U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations. [Online] Available at: [Link]
-
U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Overview. [Online] Available at: [Link]
-
Carl ROTH. (2025). Safety Data Sheet: 5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol. [Online] Available at: [Link]
- Google Patents. US6222089B1 - Process for destroying chlorinated aromatic compounds.
-
Semantic Scholar. Disposal of Chlorine-Containing Wastes. [Online] Available at: [Link]
-
PubMed. (2009). Cytotoxicity of new 5-phenyl-4,5-dihydro-1,3,4-thiadiazole analogues. National Library of Medicine. [Online] Available at: [Link]
-
PubChem. 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine. National Center for Biotechnology Information. [Online] Available at: [Link]
-
ResearchGate. (2002). Formation and Destruction of Chlorinated Pollutants during Sewage Sludge Incineration. [Online] Available at: [Link]
-
ACS Publications. (1991). Susceptibility of environmentally important heterocycles to chemical disinfection: reactions with aqueous chlorine, chlorine dioxide, and chloramine. Environmental Science & Technology. [Online] Available at: [Link]
-
INTEGRA Chemical Company. Guidance Manual for Disposal of Chlorinated Water. [Online] Available at: [Link]
Sources
- 1. achmem.com [achmem.com]
- 2. 5-Chloro-3-methyl-1,2,4-thiadiazole | C3H3ClN2S | CID 12919159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Chloro-3-methyl-1,2,4-thiadiazole | Sigma-Aldrich [sigmaaldrich.com]
- 4. US6222089B1 - Process for destroying chlorinated aromatic compounds - Google Patents [patents.google.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Cytotoxicity of new 5-phenyl-4,5-dihydro-1,3,4-thiadiazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. alsglobal.com [alsglobal.com]
- 11. natlenvtrainers.com [natlenvtrainers.com]
- 12. fishersci.com [fishersci.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. 5-CHLORO-3-METHYL-1,2,4-THIADIAZOLE - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
